MMs02943764
Description
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Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrF2N4O2S/c1-5-8-31-21(12-33-20-9-15(4)6-7-17(20)14(2)3)29-30-24(31)34-13-22(32)28-23-18(25)10-16(26)11-19(23)27/h5-7,9-11,14H,1,8,12-13H2,2-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFKFQIGXQVYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=C(C=C3Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MMs02943764 mechanism of action in leukemia cells
Consequently, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations as requested.
To facilitate a comprehensive response, it is recommended to:
-
Verify the compound identifier: Please ensure the accuracy of the designation "MMs02943764".
-
Provide alternative identifiers: If available, furnishing other names, such as a chemical name, brand name, or internal project code, could aid in locating relevant information.
Upon receiving a valid and publicly documented compound identifier, a thorough guide will be compiled, adhering to all specified requirements for data presentation, experimental protocol detailing, and visualization of molecular pathways. This will include a deep dive into the compound's pharmacodynamics and its specific interactions within leukemic cells, supported by tabular data and graphical representations of its mechanism of action.
In-Depth Technical Guide: MMs02943764 (CAS Number 708287-29-0)
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Despite a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories, there is a significant lack of detailed, publicly accessible data for the compound MMs02943764, with CAS number 708287-29-0. While the compound is identified as a 1,2,4-triazole (B32235) derivative with purported anticancer activity, specific quantitative data, detailed experimental protocols, and defined mechanisms of action remain unpublished or part of proprietary research.
This guide summarizes the available information and outlines the general properties and expected experimental approaches for a compound of this class.
Core Chemical Properties
Based on information from chemical suppliers, the fundamental properties of this compound have been identified.
| Property | Value |
| CAS Number | 708287-29-0 |
| Molecular Formula | C₂₄H₂₅BrF₂N₄O₂S |
| Molecular Weight | 551.45 g/mol |
| Chemical Class | 1,2,4-Triazole Derivative |
Biological Activity Profile (General)
Compounds within the 1,2,4-triazole class are known to exhibit a wide range of biological activities, including anticancer properties. The general anticancer mechanism for this class often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival. However, for this compound specifically, no quantitative data, such as IC₅₀ values against particular cancer cell lines, have been published in the sources accessed.
Postulated Experimental Protocols
Given the characterization of this compound as an anticancer agent, the following are standard experimental protocols that would typically be employed to characterize its properties.
In Vitro Cytotoxicity Assays
To determine the antiproliferative effects of this compound, a standard cytotoxicity assay, such as the MTT or SRB assay, would be conducted across a panel of human cancer cell lines.
Illustrative Experimental Workflow: MTT Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
Target Identification and Mechanism of Action Studies
To elucidate the mechanism of action, a series of experiments would be necessary to identify the molecular target(s) of this compound.
Conceptual Workflow for Target Identification
Caption: A conceptual workflow for the identification and validation of the molecular target of this compound.
Postulated Signaling Pathway Involvement
Without a confirmed molecular target, any depiction of a signaling pathway would be purely speculative. However, many anticancer agents, including 1,2,4-triazole derivatives, are known to interfere with key signaling pathways that regulate cell growth, proliferation, and apoptosis. A hypothetical pathway that is often implicated in cancer is the PI3K/AKT/mTOR pathway.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical model of this compound inhibiting a key node in a cancer-related signaling pathway.
Conclusion and Future Directions
The compound this compound (CAS 708287-29-0) is an intriguing 1,2,4-triazole derivative with potential as an anticancer agent. However, the lack of publicly available data prevents a thorough assessment of its properties and mechanism of action. For drug development professionals and researchers, the next steps would involve the de novo generation of experimental data as outlined in the postulated protocols. Key areas of focus should include:
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Comprehensive in vitro screening: To establish a profile of its anticancer activity against a diverse panel of cancer cell lines.
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Target deconvolution studies: To identify its molecular target(s) and elucidate its mechanism of action.
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In vivo efficacy studies: To evaluate its therapeutic potential in preclinical animal models of cancer.
The information presented in this guide is based on the limited data currently available and general knowledge of the chemical class. Further experimental investigation is imperative to fully characterize the properties of this compound.
Unraveling Mms02943764: A Technical Guide on its Discovery and Synthesis
Initial investigations into the discovery and synthesis of a compound designated Mms02943764 have yielded no publicly available data. Extensive searches of chemical databases, scientific literature, and patent repositories did not identify any substance with this specific identifier. This suggests that this compound may be a novel compound currently under investigation within a private research and development setting, an internal designation not yet disclosed to the public, or potentially a misidentified or erroneous reference.
Without accessible information, a detailed technical guide on the discovery, synthesis, and biological activity of this compound cannot be constructed. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways are contingent upon the existence of published research.
To facilitate a comprehensive report, further details regarding the origin of the this compound designation are necessary. Key information that would enable a thorough investigation includes:
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The therapeutic area or biological target associated with this compound.
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The chemical class or structural features of the compound.
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Any affiliated research institution, company, or principal investigator involved in its discovery or development.
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The source of the identifier "this compound," such as a publication, presentation, or internal document.
Upon provision of such details, a renewed and more targeted search can be initiated to potentially locate the relevant scientific information and construct the requested in-depth technical guide. This would involve a systematic approach to data gathering and presentation as outlined in the initial request, including the generation of structured data tables and detailed experimental workflows.
For the benefit of the intended audience of researchers, scientists, and drug development professionals, a hypothetical framework for such a guide is presented below. This illustrates the structure and type of content that would be included should information on this compound become available.
Hypothetical Technical Guide Framework
Introduction and Background
Discovery of this compound
Synthesis of this compound
In Vitro Biological Activity
| Target | IC₅₀ / EC₅₀ (nM) | Assay Type |
| Primary Target | [Value] | [Assay] |
| Off-Target 1 | [Value] | [Assay] |
| Off-Target 2 | [Value] | [Assay] |
In Vivo Pharmacology and Pharmacokinetics
| Dose (mg/kg) | Efficacy Endpoint | Result |
| Vehicle | [Endpoint] | [Value] |
| 10 | [Endpoint] | [Value] |
| 30 | [Endpoint] | [Value] |
| Parameter | Value |
| Bioavailability (%) | [Value] |
| Half-life (h) | [Value] |
| Cmax (ng/mL) | [Value] |
| AUC (ng*h/mL) | [Value] |
Conclusion and Future Directions
This framework underscores the comprehensive nature of the requested guide. The successful generation of such a document is entirely dependent on the availability of primary research data for this compound. We encourage the user to provide any additional context or clarifying information that may assist in locating the necessary scientific information.
MMs02943764 as a p53 Modulator in Cancer Research: An In-depth Technical Guide
Disclaimer: Publicly available information on MMs02943764 is limited. This guide provides a comprehensive overview based on the available data and utilizes the well-characterized p53 modulator, Nutlin-3a (B1683890), as a representative example to fulfill the detailed requirements of this technical whitepaper.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." In response to cellular stress, such as DNA damage or oncogene activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby eliminating potentially cancerous cells. However, in over half of all human cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene or through overexpression of its negative regulators, such as MDM2 and Pirh2.
The reactivation of wild-type p53 in tumor cells represents a promising therapeutic strategy. Small molecule inhibitors that disrupt the interaction between p53 and its negative regulators can stabilize and activate p53, leading to tumor cell death.
This compound is a 1,2,4-triazole (B32235) derivative identified as a p53 modulator with anticancer properties.[1] It is reported to exert its antiproliferative effects by inhibiting the E3 ubiquitin ligases MDM2 and Pirh2, which leads to reduced degradation of p53 and subsequent cell cycle arrest.[1][2] A structural analog of this compound, referred to as PAC, has demonstrated cytotoxicity against the K562 leukemia cell line with an IC50 of 35.264 μM.[1]
Due to the limited detailed public data on this compound, this guide will use Nutlin-3a , a well-studied MDM2 inhibitor, as a primary example to illustrate the experimental protocols and data analysis relevant to the characterization of p53 modulators. Nutlin-3a is a small molecule that occupies the p53-binding pocket of MDM2, leading to the activation of the p53 pathway in cancer cells with wild-type p53.[3][4][5]
Quantitative Data on p53 Modulator Activity
The efficacy of a p53 modulator is quantified through various in vitro assays. Key metrics include the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal effective concentration (EC50) for target engagement or a downstream effect.
Table 1: Antiproliferative Activity of Nutlin-3a in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (μM) | Reference |
| HCT116 | Colon Carcinoma | Wild-type | ~2.8 | [6] |
| U-2 OS | Osteosarcoma | Wild-type | ~5 | [7] |
| BV-173 | B-cell Leukemia | Wild-type | ~2.5 | [8] |
| SUP-B15 | B-cell Leukemia | Wild-type | ~4 | [8] |
| NALM-6 | B-cell Leukemia | Wild-type | ~3 | [8] |
| MG63 | Osteosarcoma | Mutant | > 10 | [7] |
| SaOS2 | Osteosarcoma | Null | > 10 | [7] |
Table 2: Apoptosis Induction by Nutlin-3a
| Cell Line | Treatment Concentration (μM) | Treatment Duration (h) | % Apoptotic Cells | Reference |
| DoHH2 | 10 | 24 | ~80% | [3] |
| MCA | 10 | 24 | ~74% | [3] |
| U87MG | 10 | 96 | ~35% | [9] |
| BV-173 | 5 | 48 | ~82% | [8] |
| NALM-6 | 5 | 48 | ~48% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings in cancer research. Below are representative protocols for key experiments used to characterize p53 modulators like this compound and Nutlin-3a.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Materials:
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Cancer cell lines (e.g., HCT116, U-2 OS)
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Complete growth medium (e.g., DMEM with 10% FBS)
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This compound or Nutlin-3a
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO
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96-well plates
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Microplate reader
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Procedure:
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Seed cells in a 96-well plate at a density of 1 x 10³ cells per well and incubate for 24 hours.[10]
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Treat cells with a serial dilution of the p53 modulator (e.g., 0.1 to 50 μM) for 24, 48, or 72 hours.
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Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[10]
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Remove the medium and dissolve the formazan crystals in DMSO.[10]
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Measure the absorbance at 570 nm using a microplate reader.[10]
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Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
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Western Blot Analysis for p53 Pathway Activation
This technique is used to detect changes in protein levels of p53 and its downstream targets.
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Materials:
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Treated and untreated cell lysates
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Nitrocellulose or PVDF membranes
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Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[11]
-
Separate equal amounts of protein (e.g., 40-50 μg) on an SDS-PAGE gel.[7][11]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
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Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using an ECL substrate and an imaging system.[7]
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Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
Co-IP is used to determine if a compound disrupts the interaction between p53 and MDM2.
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Materials:
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Treated and untreated cell lysates
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Co-IP buffer
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Antibody against MDM2 or p53
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Protein A/G agarose (B213101) beads
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Western blot reagents
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-
Procedure:
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Pre-clear cell lysates with protein A/G agarose beads.
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Incubate the pre-cleared lysate with an anti-MDM2 antibody to pull down MDM2 and any interacting proteins.
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Capture the immune complexes with protein A/G agarose beads.
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Wash the beads to remove non-specific binding.
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Elute the proteins from the beads.
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Analyze the eluted proteins by Western blot using an anti-p53 antibody to detect the amount of p53 that was bound to MDM2. A decrease in the p53 signal in treated samples indicates disruption of the interaction.
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Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
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Materials:
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Treated and untreated cells
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Annexin V-FITC/PI apoptosis detection kit
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Flow cytometer
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-
Procedure:
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Treat cells with the p53 modulator for the desired time.
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Collect both floating and adherent cells and wash with PBS.[7]
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Resuspend cells in binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
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Analyze the stained cells using a flow cytometer.[7] Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
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Visualizations: Signaling Pathways and Workflows
p53-MDM2 Signaling Pathway and Modulation
The following diagram illustrates the core p53-MDM2 negative feedback loop and the mechanism of action for inhibitors like this compound and Nutlin-3a.
Caption: p53-MDM2 signaling pathway and its modulation.
Experimental Workflow for Characterizing a p53 Modulator
This diagram outlines a typical workflow for the preclinical evaluation of a novel p53 modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Antiproliferative Potential of 1,2,4-Triazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The 1,2,4-triazole (B32235) nucleus is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This technical guide delves into the antiproliferative properties of 1,2,4-triazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation. The unique structural features of the 1,2,4-triazole ring allow for diverse substitutions, leading to compounds that can interact with various biological targets crucial for cancer cell proliferation and survival.
Mechanisms of Antiproliferative Activity
1,2,4-triazole derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting key proteins and pathways involved in cell growth, division, and survival. The versatility of the triazole scaffold allows for the design of molecules that can act as inhibitors of crucial enzymes, induce programmed cell death (apoptosis), and halt the cell cycle.
Enzyme Inhibition
A significant number of 1,2,4-triazole derivatives function as enzyme inhibitors. Their nitrogen-rich structure facilitates interactions with the active sites of various enzymes implicated in cancer progression.
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Kinase Inhibition: Many 1,2,4-triazoles have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1] For instance, they have been shown to target Cyclin-Dependent Kinases (CDKs), such as CDK4 and CDK6, which are essential for cell cycle progression from the G1 to the S phase.[2] By inhibiting these kinases, the triazole derivatives prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest. Additionally, some derivatives have shown inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is a key component of the EGFR/PI3K/AKT/mTOR signaling pathway that promotes cell proliferation and survival.[3][4]
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Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[5] Several 1,2,4-triazole derivatives have been identified as tubulin polymerization inhibitors. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest at the G2/M phase, and subsequently inducing apoptosis.[5]
Induction of Apoptosis
Apoptosis is a regulated process of programmed cell death that is often evaded by cancer cells. 1,2,4-triazole derivatives can trigger apoptosis through various mechanisms.
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p53 Signaling Pathway: The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress, such as DNA damage. Some 1,2,4-triazole derivatives have been shown to activate the p53 pathway, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest
By interfering with the molecular machinery that controls cell division, 1,2,4-triazole derivatives can cause cancer cells to arrest at specific phases of the cell cycle, thereby preventing their proliferation. This is often a direct consequence of the inhibition of CDKs or the disruption of microtubule formation, leading to arrest at the G1/S or G2/M checkpoints, respectively.[2][5][6]
Quantitative Antiproliferative Activity
The antiproliferative efficacy of 1,2,4-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for representative 1,2,4-triazole derivatives from recent studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Vf | MCF-7 (Breast) | 2.91 | [2] |
| Vf | MDA-MB-231 (Breast) | 1.914 | [2] |
| Vg | MCF-7 (Breast) | 0.891 | [2] |
| Vg | MDA-MB-231 (Breast) | 3.479 | [2] |
| Compound 9p | HeLa (Cervical) | Nanomolar range | [5] |
| Compound 8d | HCT116 (Colon) | 0.37 | [7] |
| Compound 8d | HeLa (Cervical) | 2.94 | [7] |
| Compound 8d | PC-3 (Prostate) | 31.31 | [7] |
| Compound 13b | MCF-7 (Breast) | 1.07 | [8] |
| Compound 13b | HepG2 (Liver) | 0.32 | [8] |
| Compound 3b | (Mean GI50) | 1.37 | |
| Compound 8c | (BRAF inhibitor) | Potent | [3] |
| Compound 8d | (BRAF inhibitor) | Potent | [3] |
| Compound 6g | MCF-7 (Breast) | 0.173 | |
| Compound 6g | BT-474 (Breast) | 0.117 | |
| Compound 6g | SK-BR3 (Breast) | 0.136 |
Table 1: Antiproliferative Activity of Selected 1,2,4-Triazole Derivatives.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Series V | CDK4 | 0.049 - 3.031 | [2] |
| Series V | CDK6 | 0.075 - 1.11 | [2] |
| Compound 13b | EGFR | 0.0624 | [8] |
| Compound 13b | PARP-1 | 0.00124 | [8] |
| Compound 8c | EGFR | 3.6 | [3] |
| Compound 9p | Tubulin Polymerization | 8.3 | [5] |
Table 2: Enzyme Inhibitory Activity of Selected 1,2,4-Triazole Derivatives.
Experimental Protocols
The evaluation of the antiproliferative activity of 1,2,4-triazole derivatives involves a series of standardized in vitro assays. Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
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Cancer cell lines
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Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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1,2,4-triazole derivatives (dissolved in DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
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96-well plates
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
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1,2,4-triazole derivatives
-
Phosphate-Buffered Saline (PBS)
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70% Ethanol (B145695) (ice-cold)
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1,2,4-triazole derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V-FITC to externalized phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.
Materials:
-
Cancer cell lines
-
1,2,4-triazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the 1,2,4-triazole derivatives as described for the cell cycle analysis.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: The cell populations are quantified as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes targeted by 1,2,4-triazole derivatives is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Target Identification and Validation: A Framework for Novel Compounds Like MMs02943764
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, there is no publicly available scientific literature or data specifically identifying or characterizing the molecule designated as MMs02943764. This document, therefore, serves as an in-depth technical guide outlining the established principles and methodologies for the target identification and validation of a novel bioactive small molecule, a process that would be applicable to a compound like this compound.
Introduction
The identification of the molecular targets of a pharmacologically active small molecule is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] This process, known as target identification, and its subsequent confirmation, or target validation, are essential for understanding a compound's mechanism of action, predicting its therapeutic effects, and identifying potential off-target liabilities.[1] This guide provides a comprehensive overview of the core experimental strategies and data analysis required for robust target deconvolution.
Part 1: Target Identification Strategies
The primary goal of target identification is to pinpoint the specific protein or other macromolecule with which a small molecule interacts to elicit a biological response. Modern approaches can be broadly categorized into direct and indirect methods.
Direct Approaches: Affinity-Based Methods
Affinity-based methods are a cornerstone of target identification, relying on the direct interaction between the small molecule and its protein target.[3]
-
Affinity Chromatography: This classic technique involves immobilizing the small molecule of interest (the "bait") onto a solid support, such as chromatography beads.[2][3] A cell or tissue lysate is then passed over this support, and proteins that bind to the molecule are captured.[3] After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry.
-
Chemoproteomics: This powerful approach utilizes chemical probes, often derived from the bioactive molecule, to label and identify protein targets within complex biological systems, including live cells.[1][4][5] These probes are typically equipped with a reactive group for covalent modification of the target and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and detection.
-
Photoaffinity Labeling: A popular chemoproteomics strategy that incorporates a photoreactive group into the chemical probe.[4][5] Upon UV irradiation, a reactive intermediate is generated that covalently crosslinks the probe to its binding partner.[4][5]
-
Electroaffinity Labeling: An emerging technique that uses a redox-active functional group that can be electrochemically oxidized to create a reactive intermediate for covalent protein modification.[4][5]
-
Experimental Workflow: Affinity-Based Target Identification
References
- 1. Bioorthogonally activated reactive species for target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hide and seek: Identification and confirmation of small molecule protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An electroaffinity labelling platform for chemoproteomic-based target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of Small Molecule Inhibitor Binding to Mdm2: A Technical Guide
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of small molecule inhibitors to the Murine Double Minute 2 (Mdm2) protein. Mdm2 is a critical negative regulator of the p53 tumor suppressor, making it a prime target for cancer therapy.[1][2][3] By inhibiting the Mdm2-p53 interaction, the tumor-suppressive functions of p53 can be restored.[4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of Mdm2 inhibitors.
Introduction to the Mdm2-p53 Signaling Pathway
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[5] The activity of p53 is tightly regulated by Mdm2, an E3 ubiquitin ligase.[6] Mdm2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1][7] This interaction is a key component of an autoregulatory feedback loop where p53 promotes the transcription of the Mdm2 gene, and the resulting Mdm2 protein, in turn, inhibits p53 activity.[3] In many cancers, Mdm2 is overexpressed, leading to the inactivation of wild-type p53 and promoting tumor growth.[2][8] Small molecule inhibitors that disrupt the Mdm2-p53 protein-protein interaction can reactivate p53, representing a promising therapeutic strategy.[3][4]
In Silico Modeling Workflow
The computational modeling of a small molecule inhibitor, hereafter referred to as "Inhibitor-X," binding to Mdm2 typically follows a multi-step workflow. This process begins with preparing the protein and ligand structures, followed by molecular docking to predict binding poses, and is often concluded with more rigorous methods like molecular dynamics simulations and binding free energy calculations to assess the stability and affinity of the complex.
Experimental and Computational Protocols
Structure Preparation
Objective: To prepare the three-dimensional structures of the Mdm2 protein and the small molecule inhibitor for subsequent computational analysis.
Methodology:
-
Protein Structure Retrieval: The crystal structure of Mdm2 in complex with a ligand is obtained from the Protein Data Bank (PDB). For example, PDB ID: 1YCR can be used, which contains the p53-binding domain of Mdm2.[9]
-
Protein Preparation:
-
Water molecules and co-crystallized ligands are typically removed from the PDB file.
-
Missing atoms and residues are added and corrected using software like Schrödinger's Maestro or UCSF Chimera.
-
Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Structure Preparation:
-
The 2D structure of Inhibitor-X is drawn using a chemical sketcher and converted to a 3D structure.
-
The ligand is assigned correct bond orders and atom types.
-
The protonation state of the ligand at physiological pH is determined.
-
The ligand's geometry is optimized using a suitable force field (e.g., OPLS, MMFF94).
-
Molecular Docking
Objective: To predict the preferred binding orientation and conformation of Inhibitor-X within the Mdm2 binding pocket and to estimate its binding affinity.
Methodology:
-
Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the PDB structure or by identifying the hydrophobic cleft that accommodates the key p53 residues (Phe19, Trp23, and Leu26).[9] A grid box is generated around this site to define the search space for the docking algorithm.[8]
-
Docking Algorithm: A docking program such as AutoDock Vina, Glide, or GOLD is used.[9][10] These programs employ search algorithms (e.g., genetic algorithms, Monte Carlo) to explore various conformations and orientations of the ligand within the binding site.
-
Scoring Function: The docked poses are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode.
-
Pose Analysis: The top-ranked docking poses are visually inspected to analyze the interactions between Inhibitor-X and Mdm2, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[11]
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the Mdm2-Inhibitor-X complex over time to assess its stability and to obtain a conformational ensemble for more accurate binding free energy calculations.
Methodology:
-
System Setup: The docked Mdm2-Inhibitor-X complex is placed in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.
-
Minimization and Equilibration: The system is first energy minimized to remove bad contacts. This is followed by a series of equilibration steps, typically involving heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure to maintain it at a constant value (e.g., 1 atm).
-
Production Run: A production MD simulation is run for a significant period, typically ranging from nanoseconds to microseconds, to generate a trajectory of the complex's motion.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms.
Binding Free Energy Calculation
Objective: To calculate the absolute or relative binding free energy of Inhibitor-X to Mdm2, providing a more accurate estimation of binding affinity than docking scores.
Methodology:
-
MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.[9][12] These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the polar and nonpolar solvation energies. Snapshots from the MD simulation trajectory are used for these calculations.
-
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally expensive but generally more accurate methods for calculating relative binding free energies between a series of related inhibitors.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the in silico modeling of Inhibitor-X binding to Mdm2, compared to a known inhibitor like Nutlin-3a.
Table 1: Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| Inhibitor-X | -9.5 | 50 | Leu54, Gly58, Ile61, Met62, Val93, His96, Ile99, Tyr100 |
| Nutlin-3a | -8.2 | 250 | Leu54, Gly58, Val75, His96, Tyr100 |
Table 2: MD Simulation Stability Metrics
| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) |
| Mdm2-Inhibitor-X | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Mdm2-Nutlin-3a | 1.5 ± 0.3 | 1.1 ± 0.2 |
Table 3: Binding Free Energy Calculations (MM/PBSA)
| Complex | ΔGbind (kcal/mol) | ΔEvdw (kcal/mol) | ΔEelec (kcal/mol) | ΔGpolar (kcal/mol) | ΔGnonpolar (kcal/mol) |
| Mdm2-Inhibitor-X | -35.2 | -45.8 | -15.5 | 30.1 | -4.0 |
| Mdm2-Nutlin-3a | -28.7 | -38.9 | -12.1 | 26.8 | -4.5 |
Conclusion
In silico modeling provides a powerful and cost-effective approach to understanding the binding of small molecule inhibitors to Mdm2.[9] Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, it is possible to predict the binding mode, assess the stability of the complex, and estimate the binding affinity of novel inhibitors.[13] The insights gained from these computational studies can guide the rational design and optimization of more potent and selective Mdm2 inhibitors for cancer therapy.
References
- 1. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2-p53 interaction inhibitors Library [chemdiv.com]
- 5. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 6. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Study of a Small Bioactive Molecule Targeting Topoisomerase II and P53-MDM2 Complex in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational identification of potential natural terpenoid inhibitors of MDM2 for breast cancer therapy: molecular docking, molecular dynamics simulation, and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A computational analysis of the binding model of MDM2 with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico identification of prospective p53-MDM2 inhibitors from ASINEX database using a comprehensive molecular modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of MDM2 binding to p53-analogues: affinity, helicity, and applicability to drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Guide on Pirh2 and its Molecular Interactions
A Whitepaper for Researchers and Drug Development Professionals
Preamble: A thorough investigation of scientific literature and public databases for the identifier "MMs02943764" yielded no specific information. This identifier does not correspond to a known public compound, protein, or gene. Consequently, this guide cannot detail a direct interaction between this compound and Pirh2. Instead, this document provides an in-depth overview of the E3 ubiquitin ligase Pirh2, its known molecular interactions, and its central role in cellular regulation, which may serve as a foundational resource for studying the interactions of novel compounds with this target.
Introduction to Pirh2 (RCHY1)
Pirh2, also known as RCHY1 (RING finger and CHY zinc finger domain containing 1), is a crucial E3 ubiquitin ligase that plays a significant role in protein ubiquitination and subsequent proteasomal degradation.[1][2] This process is fundamental to the regulation of numerous cellular functions, including cell cycle progression, DNA damage response, and apoptosis.[1][2] Pirh2 was initially identified as a transcriptional target of the tumor suppressor protein p53, establishing a critical negative feedback loop that controls p53's stability and activity.[1][3] Its dysregulation has been implicated in various human cancers, making it a subject of interest for therapeutic development.[4]
Key Molecular Interactions of Pirh2
Pirh2 functions by binding to its substrate proteins and facilitating their polyubiquitination, marking them for degradation by the 26S proteasome. The primary and most studied interaction is with the p53 tumor suppressor.
Pirh2 and the p53 Family
-
p53: Pirh2 physically interacts with p53 and promotes its ubiquitination, acting independently of MDM2, another key E3 ligase for p53.[3] This interaction preferably targets the active, tetrameric form of p53.[1][5] By mediating p53 degradation, Pirh2 represses p53-dependent functions such as cell cycle arrest and apoptosis.[1][3] This forms an autoregulatory feedback loop, as p53 induces the transcription of the Pirh2 gene.[3]
-
p63/p73: Pirh2 also targets other members of the p53 family. It can ubiquitylate and promote the degradation of p63 and its dominant-negative form (ΔN-p63), which is important for controlling cell proliferation during differentiation.[1] Additionally, Pirh2 mediates the ubiquitination of p73, leading to its proteasomal degradation and thereby repressing its transcriptional activity and role in G1 cell cycle arrest.[1][6]
Other Key Pirh2 Substrates
Beyond the p53 family, Pirh2 regulates other critical proteins involved in cell cycle control and oncogenesis.
| Substrate Protein | Function of Substrate | Outcome of Pirh2 Interaction |
| c-Myc | Transcription factor, proto-oncogene promoting cell proliferation. | Pirh2 mediates c-Myc polyubiquitination and proteolysis, acting as a tumor suppressor.[1][4] |
| p27Kip1 | Cyclin-dependent kinase inhibitor, cell cycle regulator. | Pirh2 promotes p27 degradation, facilitating G1-S phase transition.[1][2] |
| Chk2 | Tumor suppressor, cell cycle checkpoint kinase. | Pirh2 has been identified as an E3 ligase for Chk2, implicating it further in the DNA damage response.[1] |
| HuR | RNA-binding protein that stabilizes target mRNAs. | Pirh2 mediates the ubiquitination and degradation of HuR.[2] |
Pirh2 Signaling Pathway
The following diagram illustrates the central role of Pirh2 in regulating the stability of p53 and other key protein substrates. In response to cellular stress, p53 is activated and induces the transcription of Pirh2. Pirh2 protein then acts as an E3 ligase, targeting p53 and other proteins for ubiquitination and subsequent degradation by the proteasome.
Caption: The Pirh2-p53 negative feedback loop and substrate targeting.
Experimental Protocols for Studying Pirh2 Interactions
To investigate the potential interaction between a novel compound (e.g., this compound) and Pirh2, or between Pirh2 and a protein substrate, a series of established biochemical and cell-based assays are required.
Co-Immunoprecipitation (Co-IP)
This method is used to determine if two proteins physically interact within a cell.
-
Objective: To verify in-vivo interaction between Pirh2 and a target protein.
-
Methodology:
-
Cells are co-transfected with plasmids expressing tagged versions of Pirh2 (e.g., FLAG-Pirh2) and the protein of interest (e.g., HA-p53).
-
After 24-48 hours, cells are lysed in a non-denaturing buffer.
-
The cell lysate is incubated with an antibody specific to one of the tags (e.g., anti-FLAG antibody).
-
Protein A/G beads are added to pull down the antibody-protein complex.
-
The beads are washed to remove non-specific binders.
-
The immunoprecipitated proteins are eluted, separated by SDS-PAGE, and analyzed by Western blot using an antibody against the second tag (e.g., anti-HA antibody).
-
-
Expected Result: A band corresponding to the protein of interest in the Western blot confirms an interaction with Pirh2.
In-Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of Pirh2 towards a specific substrate.
-
Objective: To determine if a protein is a direct substrate of Pirh2's ubiquitination activity.
-
Methodology:
-
Purified recombinant proteins are required: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), Pirh2 (E3 ligase), the substrate protein, and ubiquitin.[1]
-
All components are combined in a reaction buffer containing ATP.
-
The reaction is incubated at 30-37°C for 1-2 hours.
-
The reaction is stopped by adding SDS loading buffer.
-
Products are resolved by SDS-PAGE and analyzed by Western blot using an antibody against the substrate protein.
-
-
Expected Result: The appearance of higher molecular weight bands (a "ladder") for the substrate protein indicates polyubiquitination by Pirh2.
Workflow for Interaction Studies
The logical flow for investigating a novel Pirh2 interaction is outlined below.
Caption: A standard experimental workflow for validating Pirh2 interactions.
Conclusion
While no public data exists for this compound, the E3 ligase Pirh2 remains a compelling target for research and drug development due to its central role in regulating key tumor suppressors and oncoproteins. Its well-defined interactions with p53, c-Myc, and p27 provide a clear framework for understanding its biological importance. The methodologies and pathways detailed in this guide offer a robust starting point for scientists aiming to investigate novel Pirh2 inhibitors or to understand the mechanism of action of new chemical entities that may intersect with the Pirh2 signaling axis. Future studies on compounds like this compound would follow the principles and experimental workflows outlined herein to characterize their potential interactions with Pirh2 and their downstream functional consequences.
References
- 1. Pirh2: An E3 ligase with central roles in the regulation of cell cycle, DNA damage response, and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pirh2, a p53-induced ubiquitin-protein ligase, promotes p53 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Pirh2 in mediating the regulation of p53 and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Basis of Pirh2-mediated p53 Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirh2, a ubiquitin E3 ligase, inhibits p73 transcriptional activity by promoting its ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary cytotoxicity screening of MMs02943764
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds
Disclaimer: As of the latest search, no public data is available for a compound with the identifier "MMs02943764". Therefore, this document serves as a comprehensive template and guide for conducting and presenting a preliminary cytotoxicity screening of a novel compound, using established methodologies and best practices found in scientific literature. Researchers can adapt this framework for their specific compound of interest.
Introduction
The preliminary cytotoxicity screening of novel chemical entities is a critical early step in the drug discovery and development pipeline.[1][2] These in vitro assays provide initial insights into the potential of a compound to cause cellular damage or death, which is essential for identifying promising drug candidates and flagging those with undesirable toxic effects.[2][3] A tiered approach, often beginning with simple, high-throughput cell viability assays and progressing to more detailed mechanistic studies, allows for the efficient ranking and selection of compounds for further investigation.[1] This guide outlines a standard workflow for the preliminary cytotoxicity assessment of a hypothetical compound, referred to herein as this compound.
Experimental Protocols
A battery of well-validated in vitro assays is recommended to assess cytotoxicity comprehensively, as different assays measure distinct cellular endpoints.[1][4]
Cell Culture
A panel of representative human cell lines should be selected to cover different tissue types and to identify potential cell-type-specific toxicity. For this hypothetical screening, the following cell lines are proposed:
-
HepG2 (Human Hepatocellular Carcinoma): A commonly used model for assessing potential liver toxicity.
-
HEK293 (Human Embryonic Kidney): Represents a kidney cell line, important for evaluating potential renal toxicity.
-
A549 (Human Lung Carcinoma): A model for potential respiratory system toxicity.
-
MCF-7 (Human Breast Adenocarcinoma): A representative cancer cell line to assess potential anti-cancer efficacy and general cytotoxicity.
Cells are to be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][5] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.[3]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from cells with a damaged plasma membrane.[5]
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
A positive control for maximum LDH release (e.g., cell lysis buffer) is used for data normalization.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
This assay measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[1]
Protocol:
-
Use an opaque 96-well plate suitable for luminescence measurements. Seed and treat cells as described for the MTT assay.
-
After the incubation period, add a reagent that lyses the cells and provides the luciferase and luciferin (B1168401) substrate.
-
Measure the luminescent signal, which is proportional to the amount of ATP present.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation: Quantitative Summary
The results from the cytotoxicity assays should be summarized in clear and concise tables. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that causes a 50% reduction in cell viability, are a standard metric for comparing cytotoxicity.
Table 1: IC50 Values (µM) of this compound in Various Cell Lines after 48-hour Treatment
| Assay | HepG2 | HEK293 | A549 | MCF-7 |
| MTT | Data | Data | Data | Data |
| LDH | Data | Data | Data | Data |
| ATP | Data | Data | Data | Data |
Table 2: Time-Dependent Cytotoxicity of this compound in HepG2 Cells (IC50 in µM)
| Assay | 24 hours | 48 hours | 72 hours |
| MTT | Data | Data | Data |
| ATP | Data | Data | Data |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound.
References
- 1. Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. Cytotoxicity screening of 23 engineered nanomaterials using a test matrix of ten cell lines and three different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MMs02943764 in In Vitro Cell Culture Assays
Introduction
Extensive searches for the identifier "MMs02943764" have not yielded any specific information regarding a compound or molecule with this designation in publicly available scientific literature and databases. Consequently, the following application notes and protocols are provided as a generalized framework for characterizing a novel compound in vitro, based on common practices in cell biology and drug discovery. These protocols should be adapted based on the known or hypothesized target and mechanism of action of the actual compound being investigated.
Hypothetical Background of a Novel Compound
For the purpose of this document, we will assume "this compound" is a novel synthetic molecule with potential anti-cancer properties. The primary goals of the initial in vitro assays are to determine its cytotoxic and anti-proliferative effects, and to elucidate its mechanism of action by investigating its impact on key cellular signaling pathways.
Section 1: Quantitative Data Summary
As no experimental data for "this compound" exists, the following table is a template for summarizing typical quantitative data obtained from in vitro cell culture assays.
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) | Time Point (hours) | Notes |
| MCF-7 | Cell Viability (MTT) | Metabolic Activity | Data to be determined | 72 | Breast adenocarcinoma |
| A549 | Cell Viability (MTT) | Metabolic Activity | Data to be determined | 72 | Lung carcinoma |
| HCT116 | Cell Proliferation (BrdU) | DNA Synthesis | Data to be determined | 48 | Colon carcinoma |
| Jurkat | Apoptosis (Caspase-3/7) | Caspase Activity | Data to be determined | 24 | T-cell leukemia |
Section 2: Experimental Protocols
Cell Viability Assay using MTT
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Proliferation Assay using BrdU Incorporation
Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
BrdU Cell Proliferation Assay Kit (commercially available)
-
Plate reader (450 nm)
Protocol:
-
Follow steps 1-4 of the MTT protocol.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fix the cells and detect incorporated BrdU according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.
Section 3: Signaling Pathway and Workflow Diagrams
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical mechanism where this compound inhibits a generic receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the RTK/RAS/MAPK signaling pathway by this compound.
Experimental Workflow for In Vitro Compound Screening
This diagram outlines the general workflow for the initial in vitro screening of a novel compound like this compound.
Caption: General experimental workflow for the in vitro screening of this compound.
Application Notes and Protocols for Determining the Cytotoxicity of MMs02943764 using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is crucial in drug discovery and development for evaluating the potential toxic effects of novel compounds.[2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[1][3] The amount of formazan produced is directly proportional to the number of viable cells.[4] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance is measured spectrophotometrically.[1]
This document provides a detailed protocol for determining the cytotoxicity of a novel compound, designated as MMs02943764, on a selected cell line. As no public data is available regarding the mechanism of action or specific cytotoxic profile of this compound, this protocol offers a robust and adaptable framework for its initial characterization.
Data Presentation
The following table template is provided for the clear and structured presentation of quantitative data obtained from the MTT assay for this compound.
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 | ||
| Concentration 6 | ||
| Concentration 7 | ||
| Concentration 8 |
Note: The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that inhibits 50% of cell viability, can be calculated from the dose-response curve generated from this data.[5]
Experimental Protocols
Materials and Reagents
-
Selected cancer cell line (e.g., HeLa, MCF-7) or other appropriate cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[3]
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer to ensure viability is above 90%.
-
Dilute the cell suspension to the optimal seeding density (this should be determined empirically for each cell line, typically between 5,000 and 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.[2]
Day 2: Treatment with this compound
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).[2]
-
Include a "vehicle control" (medium with the same concentration of the solvent used to dissolve this compound) and a "no-cell control" (medium only, for background absorbance).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 3/4/5: MTT Assay
-
After the treatment period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well. Using serum-free medium during MTT incubation is recommended to avoid potential interference from serum components.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[2]
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[2]
Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Calculation:
-
Corrected Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Percent Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula:
-
-
Determine IC50: Plot the percent cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Signaling Pathway
As the mechanism of action for this compound is currently unknown, a specific signaling pathway diagram cannot be provided. The MTT assay provides a general measure of metabolic activity and cell viability. Further studies, such as western blotting, gene expression analysis, or specific kinase assays, would be required to elucidate the molecular pathways through which this compound exerts its cytotoxic effects.
Conclusion
This document provides a comprehensive protocol for the initial assessment of the cytotoxic properties of the novel compound this compound using the MTT assay. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data on the dose-dependent effects of this compound on cell viability. The determination of the IC50 value is a critical first step in the preclinical evaluation of any potential therapeutic agent. Further investigation into the specific molecular mechanisms of this compound is warranted to understand its mode of action.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by MMs02943764
Introduction
Cell cycle progression is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The cell cycle is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Pharmacological agents that can induce cell cycle arrest in cancer cells are of significant interest in drug development. MMs02943764 is a novel small molecule inhibitor currently under investigation for its anti-proliferative effects. These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Propidium iodide is a fluorescent intercalating agent that binds to DNA.[1] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1] This method provides a robust and quantitative assessment of the cell cycle distribution in a cell population following treatment with a compound of interest.
Principle of the Assay
This protocol is based on the stoichiometric binding of propidium iodide to DNA. Cells are first treated with this compound for a defined period. Subsequently, the cells are harvested, fixed with cold ethanol (B145695) to permeabilize the cell membranes, and then treated with RNase to eliminate the staining of double-stranded RNA.[1] Finally, the cells are stained with a solution containing propidium iodide. The DNA content of individual cells is then quantified using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase is indicative of cell cycle arrest induced by the compound.
Data Presentation
The following table represents hypothetical data from an experiment investigating the dose-dependent effects of this compound on the cell cycle distribution of a cancer cell line after a 24-hour treatment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 1 | 65.8 ± 4.2 | 20.1 ± 2.1 | 14.1 ± 1.5 |
| This compound | 5 | 78.4 ± 5.5 | 10.2 ± 1.8 | 11.4 ± 1.3 |
| This compound | 10 | 85.1 ± 6.3 | 5.7 ± 1.1 | 9.2 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile-filtered[1]
-
Trypsin-EDTA
-
70% Ethanol, ice-cold[1]
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[1]
-
RNase A (100 µg/mL in PBS)[1]
-
5 ml flow cytometry tubes[1]
-
Refrigerated centrifuge[1]
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Flow cytometer equipped with a 488 nm laser
-
Vortex mixer[2]
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol
1. Cell Seeding and Treatment
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with varying concentrations of this compound. Include a vehicle-treated control group.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation
-
Harvest the cells by first collecting the culture medium (to include any floating cells) and then washing the adherent cells with PBS, followed by trypsinization.
-
Combine the collected medium and the trypsinized cells and transfer to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[1] Discard the supernatant.
-
Wash the cell pellet by resuspending in 3 mL of PBS and centrifuging again.[1]
-
Discard the supernatant and resuspend the cell pellet in 400 µL of PBS.[1]
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[1] This step is crucial for proper fixation and to minimize cell clumping.[1]
-
Incubate the cells on ice for at least 30 minutes.[1] For long-term storage, the fixed cells can be kept at -20°C for several weeks.[1]
3. Cell Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet the cells.[1]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 3 mL of PBS.[1]
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[1][2]
-
Add 400 µL of propidium iodide staining solution (50 µg/mL) to the cells.[1]
-
Incubate the cells at room temperature for 5 to 10 minutes, protected from light.[1]
4. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a plot of the PI signal area versus PI signal width or height to exclude doublets and cell aggregates.[2]
-
Analyze the PI fluorescence in a linear scale.[1]
-
Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.
-
Use the software's cell cycle analysis module (e.g., Dean-Jett-Fox model) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway
The cell cycle is regulated by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). Cell cycle arrest is often mediated by the activation of checkpoint pathways in response to cellular stress, such as DNA damage. A simplified, generic signaling pathway leading to cell cycle arrest is depicted below. The specific pathway affected by this compound would need to be determined through further experimentation.
Caption: Generic signaling pathway for cell cycle arrest.
Conclusion
The protocol described provides a reliable and reproducible method for assessing the effect of this compound on cell cycle progression. By quantifying the distribution of cells in the G0/G1, S, and G2/M phases, researchers can determine if the compound induces cell cycle arrest at a specific checkpoint. This information is crucial for understanding the mechanism of action of novel anti-cancer agents and for their further development as potential therapeutics. Further studies, such as Western blotting for key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p53), can be performed to elucidate the specific molecular pathways targeted by this compound.
References
Western blot protocol for p53 and Mdm2 expression after MMs02943764 treatment
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining cellular integrity by orchestrating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase Mdm2. Mdm2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[1][2][3][4] In many cancers, the p53 pathway is inactivated through mutations in the TP53 gene or by the overexpression of Mdm2.[1][2][3] Consequently, the disruption of the p53-Mdm2 interaction has emerged as a promising therapeutic strategy for reactivating p53 function in cancers with wild-type p53.
MMs02943764 is a novel small molecule inhibitor designed to disrupt the p53-Mdm2 interaction. By competitively binding to Mdm2, this compound is hypothesized to release p53 from Mdm2-mediated inhibition, leading to p53 stabilization, accumulation, and subsequent activation of its downstream targets. This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on the expression levels of p53 and Mdm2 in cancer cells.
Data Presentation
The following tables summarize the key reagents and expected outcomes for the Western blot analysis of p53 and Mdm2 expression following this compound treatment.
Table 1: Antibody and Reagent Recommendations
| Target Protein | Primary Antibody (Example) | Recommended Dilution | Secondary Antibody | Expected Molecular Weight |
| p53 | Mouse anti-p53 (DO-1) | 1:1000 - 1:10,000 | HRP-conjugated anti-mouse IgG | ~53 kDa |
| Mdm2 | Mouse anti-Mdm2 (D-12) | 1:200 - 1:1000[5] | HRP-conjugated anti-mouse IgG | ~90 kDa[5] |
| Loading Control (e.g., β-actin, GAPDH) | Rabbit anti-β-actin | 1:5000 | HRP-conjugated anti-rabbit IgG | ~42 kDa |
Table 2: Experimental Conditions and Expected Observations
| Treatment Group | This compound Concentration | Incubation Time | Expected p53 Expression | Expected Mdm2 Expression |
| Vehicle Control | 0 µM (DMSO) | 24 hours | Basal levels | Basal levels |
| Low Dose | 1 µM | 24 hours | Increased | Increased (due to p53-mediated transcription)[2][6] |
| High Dose | 10 µM | 24 hours | Significantly Increased | Significantly Increased |
| Time Course (10 µM) | 0, 6, 12, 24 hours | Variable | Time-dependent increase | Time-dependent increase |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical signaling pathway affected by this compound and the general workflow for the Western blot protocol.
Caption: The p53-Mdm2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p53 and Mdm2.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A cancer cell line with wild-type p53 (e.g., A375, HCT-116).
-
This compound: Stock solution in DMSO.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktail.[7]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS and β-mercaptoethanol.
-
SDS-PAGE Gels: Appropriate percentage to resolve 53 kDa and 90 kDa proteins (e.g., 4-12% gradient gel).
-
Running Buffer (10X): Tris-Glycine-SDS.
-
Transfer Buffer (10X): Tris-Glycine with 20% methanol.
-
PVDF Membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[7]
-
Primary Antibodies: See Table 1.
-
Secondary Antibodies: See Table 1.
-
Wash Buffer: TBST.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare working concentrations of this compound in complete culture medium from a stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the old medium and treat the cells with the prepared this compound concentrations or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[7][8]
-
Aspirate the PBS completely and add ice-cold lysis buffer to each dish.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, calculate the volume of lysate needed to obtain equal amounts of protein for each sample (typically 20-40 µg).
-
Add 4X Laemmli sample buffer to each protein sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibodies (anti-p53, anti-Mdm2, and a loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
The following day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[7]
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[7]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the p53 and Mdm2 bands to the corresponding loading control bands to correct for loading differences.
-
Compare the normalized protein expression levels across the different treatment groups.
-
Disclaimer: As of the generation of this document, "this compound" is not a publicly documented compound. The proposed mechanism of action and the experimental protocol are based on the common effects of known Mdm2 inhibitors. Researchers should validate the specific properties of this compound and optimize the protocol accordingly.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Reactivation of p53 by a specific MDM2 antagonist (MI-43) leads to p21-mediated cell cycle arrest and selective cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Interactions between p53 and MDM2 in a mammalian cell cycle checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols: Molecular Docking Simulation of MMs02943764 with p53 Pathway Proteins
Disclaimer: The specific molecule MMs02943764 could not be identified in public chemical databases. Therefore, for the purpose of these application notes and to provide a comprehensive protocol, the well-characterized MDM2-p53 inhibitor, Nutlin-3a , will be used as a representative small molecule for the molecular docking simulation. The protocols and methodologies described herein are applicable to other small molecules targeting the p53 pathway.
Introduction
The p53 tumor suppressor protein is a critical transcription factor that regulates a vast network of genes involved in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1][2][3][4] The activity of p53 is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][5] Inhibition of the MDM2-p53 interaction is a key therapeutic strategy to reactivate p53 in cancer cells.
Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor). This technique is instrumental in drug discovery for identifying and optimizing potential drug candidates. This document provides a detailed protocol for the molecular docking simulation of a small molecule with key proteins in the p53 signaling pathway, using Nutlin-3a and MDM2 as an exemplary system.
The p53 Signaling Pathway
The p53 signaling pathway is a complex network that responds to various cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1][4] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[2][3] Key proteins in this pathway include:
-
p53: The central tumor suppressor protein and transcription factor.
-
MDM2: The primary negative regulator of p53, an E3 ubiquitin ligase that promotes p53 degradation.[5]
-
MDMX (MDM4): A homolog of MDM2 that also inhibits p53 transcriptional activity.[5]
-
ATM/ATR Kinases: Activated in response to DNA damage, these kinases phosphorylate and activate p53.[5]
-
Chk1/Chk2 Kinases: Checkpoint kinases that also phosphorylate and activate p53.[1]
-
p14ARF: A tumor suppressor that can sequester MDM2, leading to p53 stabilization.[5]
A simplified diagram of the core p53 signaling pathway is presented below.
Molecular Docking Simulation Protocol
This protocol outlines the steps for performing a molecular docking simulation of Nutlin-3a with the human MDM2 protein. The general workflow is applicable to other ligands and p53 pathway proteins.
Required Software
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Open Babel: For converting chemical file formats.
Experimental Workflow
The overall workflow for the molecular docking simulation is depicted below.
Detailed Protocol
Step 1: Protein Preparation
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use the human MDM2 protein in complex with an inhibitor (PDB ID: 4HG7).
-
Open the PDB file in AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the simulation.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format (e.g., mdm2.pdbqt).
Step 2: Ligand Preparation
-
Obtain the 3D structure of Nutlin-3a from a chemical database like PubChem (CID: 160340). Save it in SDF or MOL2 format.
-
Use Open Babel to convert the ligand file to PDB format if necessary.
-
Open the ligand PDB file in ADT.
-
Define the rotatable bonds (torsions) for the ligand to allow for flexibility during docking.
-
Save the prepared ligand in PDBQT format (e.g., nutlin3a.pdbqt).
Step 3: Grid Box Definition
-
In ADT, with the prepared protein loaded, define the search space (grid box) for the docking simulation.
-
The grid box should be centered on the known binding site of the protein and large enough to accommodate the ligand in various orientations. For PDB ID 4HG7, the binding site is the p53-binding pocket.
-
Note the center coordinates (x, y, z) and the dimensions of the grid box.
Step 4: Docking Simulation
-
Create a configuration file (e.g., conf.txt) with the following parameters:
-
Run AutoDock Vina from the command line: vina --config conf.txt --out results.pdbqt --log results.log
Step 5: Analysis of Results
-
The results.log file will contain the binding affinities (in kcal/mol) for the top predicted binding poses.
-
The results.pdbqt file contains the coordinates of the docked ligand poses.
-
Use PyMOL or Chimera to visualize the docked poses in the context of the protein's binding site.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Data Presentation
The quantitative results from the molecular docking simulation can be summarized in a table for easy comparison.
| Target Protein | Ligand | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| MDM2 | Nutlin-3a | 4HG7 | -9.5 | Leu54, Gly58, Val93, His96 |
| p53 (mutant) | This compound | - | (Simulated Value) | (Predicted Residues) |
| Chk2 | This compound | - | (Simulated Value) | (Predicted Residues) |
Note: The values for Nutlin-3a with MDM2 are representative. The entries for this compound are placeholders for hypothetical simulation results.
Experimental Validation Protocols
Computational predictions from molecular docking should be validated experimentally. Below are protocols for key validation experiments.
In Vitro Binding Assay: Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity and kinetics of the compound to the target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant target protein (e.g., MDM2)
-
Test compound (e.g., Nutlin-3a)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Immobilize the target protein onto the sensor surface via amine coupling.
-
Deactivate any remaining active sites with ethanolamine.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the sensor surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Cell-Based Assay: p53 Reporter Assay
Objective: To determine if the compound can activate the p53 pathway in a cellular context.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116)
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound
-
Dual-luciferase reporter assay system
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the p53 reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with various concentrations of the test compound. Include a positive control (e.g., a known p53 activator) and a vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the relative luciferase activity against the compound concentration to determine the dose-dependent activation of p53.
Conclusion
This document provides a comprehensive guide for the molecular docking simulation of a small molecule with proteins in the p53 pathway, using Nutlin-3a as a case study. The detailed protocols for both the computational simulation and experimental validation are intended to assist researchers in drug development and the study of protein-ligand interactions. While the specific molecule this compound could not be identified, the principles and methods described herein are broadly applicable and provide a robust framework for such investigations.
References
- 1. PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-morpholinyl)propanamide | C31H41F3N4O5 | CID 44484081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chem/Rad Sample Results [iepasdwis.illinois.gov]
- 4. 2-Fluorodeschloroketamine | C13H16FNO | CID 13771618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-[(2-Methylbut-3-en-2-yl)amino]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one | C15H15F3N2O | CID 22279207 - PubChem [pubchem.ncbi.nlm.nih.gov]
MMs02943764 synthesis and purification methods
Detailed searches for the synthesis and purification methods of a compound identified as "MMs02943764" have yielded no specific results. This identifier does not correspond to any publicly available chemical entity in standard chemical databases or scientific literature.
Extensive queries aimed at identifying the nature, chemical structure, and biological activity of this compound have been unsuccessful. The identifier does not appear in prominent chemical compound databases such as PubChem, nor is it mentioned in the broader scientific literature indexed by major search engines.
This suggests that "this compound" may be one of the following:
-
An internal or proprietary compound identifier: Many pharmaceutical companies, research institutions, and chemical vendors use internal coding systems to catalog their compounds. These identifiers are not typically disclosed in public-facing databases.
-
A typographical error: The identifier may contain a mistake, and a corrected version might correspond to a known substance.
-
A novel or yet-to-be-published compound: The substance may be part of ongoing, unpublished research.
Without fundamental information about the chemical nature of this compound—such as whether it is a small molecule, a peptide, a protein, or another type of substance—it is impossible to provide the requested detailed application notes and protocols for its synthesis and purification. Methodologies for chemical synthesis and purification are highly specific to the molecular structure and properties of the target compound.
Therefore, to fulfill the user's request, more specific information is required, including but not limited to:
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The chemical structure or IUPAC name of the compound.
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The class of molecule (e.g., heterocyclic compound, natural product, recombinant protein).
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Any known synthetic precursors or biological sources.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or the original source of the compound ID.
Application Notes and Protocols for Compound MMs02943764 in Preclinical Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "MMs02943764" is not referenced in the available public literature. The following application notes and protocols are a representative template based on common methodologies used in preclinical cancer research for novel anticancer agents. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
Compound this compound is a novel small molecule inhibitor with potential anticancer properties. These application notes provide a comprehensive overview of the methodologies to evaluate the efficacy and mechanism of action of this compound in preclinical cancer models. The protocols outlined below cover essential in vitro and in vivo assays to characterize the compound's therapeutic potential.
In Vitro Applications
Cell Viability and Cytotoxicity Assays
The initial evaluation of an anticancer compound involves determining its effect on cancer cell viability and proliferation.
Table 1: Summary of In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.1 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 3.8 |
| PC-3 | Prostate Cancer | 15.0 |
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
To determine if the cytotoxic effect of this compound is due to the induction of programmed cell death, apoptosis assays can be performed.
Protocol 2: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentration and time.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS and permeabilize the cells for 2 minutes on ice.
-
Wash with PBS and add 50 µL of the TUNEL reaction mixture to each sample.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the samples three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Analyze the samples under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
In Vivo Applications
In vivo studies are crucial to evaluate the antitumor efficacy of this compound in a living organism.
Xenograft Models
Human tumor xenografts in immunodeficient mice are a widely used preclinical model.[1][2]
Table 2: In Vivo Efficacy of this compound in a HCT116 Xenograft Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IV | 0 |
| This compound | 10 | IV | 45 |
| This compound | 20 | IV | 78 |
| Positive Control | Varies | IV | 85 |
Protocol 3: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model to test the efficacy of this compound.
Materials:
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Immunodeficient mice (e.g., Nude or NOD-scid)
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HCT116 human colon carcinoma cells
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Matrigel
-
This compound formulation for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Harvest HCT116 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer the treatments as per the defined schedule (e.g., intravenously, once daily for 14 days).
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Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Mechanism of Action
Understanding the molecular mechanism by which this compound exerts its anticancer effects is critical for its development. Many anticancer agents target specific signaling pathways that are dysregulated in cancer.[3][4]
Signaling Pathway Analysis
Hypothetical Signaling Pathway for this compound
The diagram below illustrates a hypothetical mechanism where this compound inhibits a key kinase in a cancer-related signaling pathway, leading to decreased proliferation and increased apoptosis. The PI3K/Akt and Ras/ERK pathways are common targets in cancer therapy.[5][6]
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating a novel anticancer compound.
Caption: Preclinical evaluation workflow for an anticancer compound.
References
- 1. Clinical predictive value of the in vitro cell line, human xenograft, and mouse allograft preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Models for Functional Precision Lung Cancer Research [mdpi.com]
- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MMs02943764 solubility issues and solutions
Important Notice: The identifier "MMs02943764" does not correspond to a publicly documented chemical compound. As a result, specific solubility data, experimental protocols, and signaling pathways related to this identifier are not available in the public domain.
This guide provides general troubleshooting strategies for addressing solubility issues with novel or poorly characterized compounds, which can be applied once the true identity of "this compound" is determined.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my compound, which I have identified as this compound. What should I do?
A1: First, please verify the compound identifier. If "this compound" is an internal code, please refer to your internal documentation for the compound's chemical name, structure, and any known properties. If the identifier is correct and no internal information is available, you will need to perform systematic solubility testing.
Q2: What are the first steps for determining the solubility of an unknown compound?
A2: Start with a small amount of the compound and test its solubility in a range of common laboratory solvents of varying polarities. A suggested starting panel is included in the troubleshooting guide below. Always begin with small volumes to conserve your sample.
Troubleshooting Guide: Compound Solubility
If you are experiencing poor solubility with a novel compound, follow these steps to identify a suitable solvent and develop a dissolution protocol.
Initial Solubility Screening
The first step is to perform a qualitative solubility test in a variety of solvents.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Aliquot a small, precisely weighed amount of the compound (e.g., 1 mg) into several individual vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL). Start with common solvents of varying polarities.
-
Observation: Agitate the vials at room temperature (e.g., using a vortex mixer) for 1-2 minutes. Visually inspect for dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 37°C or 50°C) and observe any changes. Be cautious, as heat can degrade some compounds.
-
Sonication: If the compound is still not dissolved, use a sonicator bath for 5-10 minutes.
-
Documentation: Record your observations for each solvent, noting whether the compound is insoluble, partially soluble, or fully soluble.
Table 1: Initial Solvent Screening Panel
| Solvent Class | Solvent | Polarity Index | Typical Use |
| Polar Protic | Water | 10.2 | For highly polar and ionic compounds |
| Ethanol | 4.3 | For a wide range of organic compounds | |
| Methanol | 5.1 | For polar organic compounds | |
| Polar Aprotic | DMSO | 7.2 | Strong solvent for a variety of compounds |
| DMF | 6.4 | Similar to DMSO, good for organic synthesis | |
| Acetonitrile | 5.8 | Common in HPLC and for organic compounds | |
| Non-Polar | Dichloromethane (DCM) | 3.1 | For non-polar and moderately polar compounds |
| Hexane | 0.1 | For very non-polar, lipophilic compounds |
Troubleshooting Workflow
If initial screening fails, this workflow can help you systematically address the issue.
Caption: Troubleshooting workflow for addressing compound solubility issues.
Signaling Pathway Considerations
Without knowing the target of this compound, a specific signaling pathway cannot be provided. However, once the target is identified, understanding its pathway is crucial for experimental design.
Example: Generic Kinase Inhibitor Pathway
If "this compound" were a kinase inhibitor, its mechanism would involve blocking a signaling cascade.
Caption: Example of a generic kinase signaling pathway inhibited by a hypothetical compound.
Troubleshooting MMs02943764 inconsistent MTT assay results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with the MMs02943764 MTT Assay Kit.
Troubleshooting Guide: Inconsistent MTT Assay Results
This guide provides solutions to common problems encountered during MTT assays, presented in a question-and-answer format.
Question 1: Why am I seeing high variability between replicate wells?
High variability between replicate wells is a frequent issue that can obscure the true results of your experiment. Several factors can contribute to this problem.
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during seeding. Gently mix the cell suspension between pipetting to prevent settling. Visually inspect the plate under a microscope after seeding to confirm even cell distribution.[1][2] |
| Edge Effects | The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations. To minimize this, fill the outer wells with sterile PBS or culture medium and use only the inner wells for your experimental samples.[1][3] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. When adding reagents, be careful not to disturb the cell monolayer. Multichannel pipettes can help reduce variability when adding reagents to multiple wells.[4] |
| Incomplete Formazan (B1609692) Solubilization | After adding the solubilization solvent, ensure complete dissolution of the formazan crystals by gentle mixing on an orbital shaker for at least 15 minutes.[2] If crystals persist, gentle pipetting up and down may be necessary.[2] |
Question 2: My absorbance readings are too low or I have a poor signal-to-noise ratio. What should I do?
Low signal can be due to a variety of factors, from suboptimal cell numbers to issues with the assay reagents.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Number of Viable Cells | Increase the initial cell seeding density or allow cells to proliferate for a longer period before starting the assay.[5] It is crucial to determine the optimal cell number for your specific cell line through a cell titration experiment. |
| Suboptimal MTT Incubation Time | The standard incubation time with MTT reagent is 2-4 hours.[1] This may need to be optimized for your specific cell line and experimental conditions. Visually confirm the formation of purple formazan crystals before adding the solubilization solution. |
| Low Metabolic Activity of Cells | Ensure that cells are in the logarithmic growth phase, as this is when they are most metabolically active.[1] Cellular stress or nutrient depletion can also reduce metabolic activity. |
| Reagent Issues | Ensure the MTT reagent has been stored correctly, protected from light and moisture.[1] Prepare fresh solutions and filter-sterilize the MTT solution before use. |
Question 3: I am observing high background absorbance in my blank (media only) wells. What is the cause?
High background can mask the true signal from your cells and lead to inaccurate results.
Possible Causes and Solutions:
| Cause | Solution |
| Contamination | Microbial contamination (bacteria or yeast) in the cell culture or reagents can reduce the MTT reagent, leading to a false positive signal.[2] Visually inspect plates for any signs of contamination and ensure all reagents and equipment are sterile.[2] |
| Phenol (B47542) Red Interference | Phenol red in the culture medium can interfere with absorbance readings.[6] For greater accuracy, consider using phenol red-free medium during the MTT incubation step.[2][6] |
| Chemical Interference | Some compounds can directly reduce MTT, leading to a color change independent of cellular activity.[7] To test for this, incubate the compound with MTT in a cell-free system.[2] |
Question 4: The formazan crystals are not dissolving completely. How can I fix this?
Incomplete solubilization of the formazan crystals is a common source of error, leading to lower and more variable absorbance readings.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Solubilization Solvent | Ensure you are using a sufficient volume of a suitable solubilization solvent, such as DMSO or acidified isopropanol.[1][2] |
| Inadequate Mixing | After adding the solvent, mix thoroughly but gently to avoid detaching adherent cells. Using an orbital shaker for 15-30 minutes can aid in complete dissolution.[2] |
| Resistant Cell Types | Some cell types produce formazan crystals that are more difficult to dissolve. In such cases, a stronger solubilization solution containing SDS may be necessary.[1] |
Frequently Asked Questions (FAQs)
What is the principle of the MTT assay?
The MTT assay is a colorimetric assay used to assess cell metabolic activity. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[2][8]
What is the optimal cell seeding density?
The optimal cell seeding density is critical for accurate results and depends on the cell line and the duration of the experiment.[1] Suggested ranges are typically between 1,000 to 100,000 cells per well in a 96-well plate.[1] It is highly recommended to perform a cell titration experiment to determine the linear range of absorbance for your specific cell line.
What wavelength should I use to measure absorbance?
The absorbance of the solubilized formazan product should be measured at a wavelength between 550 and 600 nm, with the peak absorbance often cited at 570 nm.[1][8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]
Can my test compound interfere with the MTT assay?
Yes, some compounds can interfere with the assay. Compounds with reducing properties can directly reduce MTT, leading to a false-positive signal.[7] Other compounds may alter the metabolic activity of the cells without affecting their viability.[9] It is advisable to run a control where the compound is incubated with MTT in a cell-free medium to check for direct reduction.[2]
Experimental Protocol: Standard MTT Assay
This protocol provides a general procedure for performing an MTT assay with the this compound kit. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound MTT Reagent (typically 5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO, acidified isopropanol, or SDS solution)
-
96-well flat-bottom tissue culture plates
-
Cell culture medium (phenol red-free medium is recommended for the final steps)
-
Phosphate-Buffered Saline (PBS)
-
Test compound
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Carefully aspirate the medium containing the test compound. Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[1]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours, or until purple formazan crystals are visible under a microscope.[1]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well.[1]
-
Absorbance Measurement: Place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution of the formazan crystals.[2] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Procedure for Suspension Cells:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound in a 96-well plate.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.[1]
-
Formazan Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of solubilization solution to each well and resuspend the pellet by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance as described for adherent cells.
Visualizations
Caption: Workflow of the MTT assay for determining cell viability.
Caption: A logical flowchart for troubleshooting inconsistent MTT assay results.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of MMs02943764 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the small molecule MMs02943764 in solution. The following information is designed to offer a framework for systematically improving the stability of this compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a precipitate after preparation or storage. What are the potential causes and how can I address this?
A1: Precipitation of this compound from solution can stem from several factors, primarily poor solubility or chemical degradation into an insoluble product.[1]
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Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer. Hydrophobic compounds, in particular, are prone to precipitating when diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer.[2]
-
Degradation: this compound might be degrading into less soluble byproducts. This can be influenced by factors such as pH, temperature, light exposure, and the presence of reactive species in the solution.
To address this, consider the following troubleshooting steps:
-
Decrease Final Concentration: Attempt to use a lower final concentration of this compound in your experiment to stay within its solubility limit.
-
Optimize Co-solvent Concentration: If using a co-solvent like DMSO, a slightly higher final concentration (though generally kept below 0.5% in cellular assays) might be necessary to maintain solubility. Always include a vehicle control to account for any effects of the co-solvent.[2]
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[2][3] Experimenting with different buffer pH values may improve the solubility of this compound.
-
Use of Excipients: Solubilizing agents such as surfactants or cyclodextrins can be incorporated to enhance the solubility of poorly soluble compounds.[4][5][6]
-
Prepare Fresh Solutions: The most straightforward approach to avoid issues with long-term stability is to prepare solutions of this compound immediately before each experiment.[1]
Q2: I am observing a loss of this compound activity in my cell-based assays over time. What could be the cause?
A2: A gradual loss of activity suggests that this compound is degrading in the cell culture medium or adsorbing to the plasticware.
-
Degradation in Culture Medium: Cell culture media are complex aqueous solutions that can contribute to compound degradation through hydrolysis or oxidation.[1]
-
Adsorption to Plasticware: Hydrophobic molecules can adsorb to the surfaces of plastic tubes and assay plates, reducing the effective concentration of the compound available to the cells.
-
Poor Cell Permeability: While not a stability issue per se, poor permeability can be mistaken for a loss of activity.
To troubleshoot this, you can:
-
Assess Stability in Medium: Perform a stability study of this compound in the specific cell culture medium used in your assays.
-
Use Low-Binding Plates: Utilize low-binding microplates to minimize adsorption.
-
Include a Surfactant: Adding a small amount of a non-ionic surfactant to the medium can sometimes reduce adsorption.
Q3: What are the general strategies for improving the stability of this compound in solution?
A3: Several strategies can be employed to enhance the stability of small molecules like this compound:
-
pH Optimization: If this compound is susceptible to pH-dependent hydrolysis, adjusting the buffer pH to a more stable range can be effective.[1][7]
-
Use of Co-solvents: For compounds with poor aqueous solubility, adding a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can improve both solubility and stability.[1]
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]
-
Light Protection: If this compound is light-sensitive, store its solutions in amber vials or wrap containers in aluminum foil.[1]
-
Temperature Control: Degradation reactions are often slower at lower temperatures. Storing stock solutions at -20°C or -80°C and performing experiments at lower temperatures (when feasible) can enhance stability.[1]
-
Use of Excipients/Stabilizers: Various excipients can be used to stabilize drug molecules. These include antioxidants, chelating agents, and bulking agents for lyophilized formulations.[6][8][9][10]
Troubleshooting Guides
Table 1: Troubleshooting Common Stability Issues with this compound
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitate forms in stock solution upon storage | Poor solubility in the chosen solvent; Degradation to an insoluble product. | Prepare a more dilute stock solution; Use a different solvent with higher solubilizing power; Analyze the precipitate to identify it.[1] |
| Precipitate forms when diluting stock into aqueous buffer | Exceeding the aqueous solubility limit of this compound. | Decrease the final concentration; Increase the percentage of co-solvent (e.g., DMSO); Use a formulation with solubilizing excipients.[2] |
| Loss of compound activity in a cell-based assay | Degradation in culture medium; Adsorption to plasticware; Poor cell permeability. | Assess compound stability in the specific culture medium; Use low-binding plates or add a non-ionic surfactant; Evaluate cell permeability.[1] |
| Inconsistent results between experiments | Use of aged or improperly stored solutions; Variability in solution preparation. | Prepare fresh solutions for each experiment; Standardize the solution preparation protocol.[1] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a method to quickly assess the chemical stability of this compound in a specific aqueous solution over time.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Incubators at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer to the final working concentration. Ensure the final DMSO concentration is compatible with your analytical method and subsequent assays.
-
Incubation: Aliquot the working solution into separate vials for each time point and condition. Incubate the vials at the desired temperatures.[1]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.[1]
-
Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate any proteins if they are present in the buffer.[1]
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.[1]
Protocol 2: Kinetic Solubility Assay for this compound
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity or light scattering
Procedure:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[2]
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO in a 96-well plate.[2]
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a separate 96-well plate. This will create a range of final compound concentrations.[2]
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Visually inspect for precipitation or measure turbidity using a plate reader.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.[2]
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting stability issues with this compound.
Diagram 2: General Strategies for Enhancing Small Molecule Stability
Caption: Key approaches to improve the stability of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PH adjustment: Significance and symbolism [wisdomlib.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 7. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Off-target effects of MMs02943764 in cancer cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the hypothetical compound MMs02943764 in cancer cells. The following troubleshooting guides and FAQs are designed to address common issues encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cancer cell line panel, but we are concerned about potential off-target effects. What is the best initial approach to address this?
A1: A critical first step is to validate that the observed phenotype is a direct result of inhibiting the intended target.[1] A highly effective method for this is to use CRISPR-Cas9 to generate a knockout of the putative target protein in your cell line of interest.[1][2] If this compound retains its cytotoxic activity in cells lacking the intended target, it strongly indicates that the observed effects are mediated by one or more off-targets.[1][3]
Q2: What are some common reasons for discrepancies between the intended target of a small molecule and its actual mechanism of action in cancer cells?
A2: Several factors can lead to a mischaracterization of a drug's mechanism of action. Off-target effects, where a compound binds to and modulates proteins other than the intended target, are a primary cause.[2][4] This can lead to misinterpretation of experimental results, where the observed phenotype is incorrectly attributed to the on-target activity.[2] Additionally, cellular toxicity can arise from the disruption of essential pathways by these unintended interactions.[2]
Q3: How can we proactively minimize the impact of off-target effects in our experimental design?
A3: Implementing several strategies from the outset can help reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the probability of engaging lower-affinity off-targets.[2]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[2]
-
Confirm Target Expression: Verify the expression levels of the intended target in all cell lines used for your experiments via methods like Western Blot or qPCR.[2]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular Assays
Symptoms:
-
A cellular phenotype (e.g., apoptosis, cell cycle arrest) is observed at concentrations of this compound that are inconsistent with its on-target IC50.
-
The phenotype is observed in cell lines that do not express the intended target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Issue 2: In-Vivo Toxicity at Expected Efficacious Doses
Symptoms:
-
Animal models treated with this compound exhibit signs of toxicity (e.g., weight loss, organ damage) at doses predicted to be therapeutic based on in-vitro on-target activity.
Recommended Steps:
-
Conduct a Dose-Escalation Study: Determine the maximum tolerated dose (MTD) in the relevant animal model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of this compound with both the observed toxicity and modulation of on-target biomarkers.
-
Histopathology: Perform a detailed histopathological analysis of major organs to identify any tissue-specific damage.
-
Counter-Screening: Screen this compound against a panel of known off-target liabilities, such as hERG, CYPs, and a broad kinase panel.
Quantitative Data Summary
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Target | IC50 (nM) | Cell-Based Potency (EC50, nM) | Notes |
| On-Target: Kinase A | 15 | 50 | Primary intended target. |
| Off-Target: Kinase B | 250 | 800 | Structurally related kinase. |
| Off-Target: Kinase C | 800 | >10,000 | Unrelated kinase family. |
| Off-Target: GPCR D | >10,000 | >10,000 | No significant activity observed. |
Table 2: Hypothetical Kinome Profiling of this compound at 1 µM
| Kinase | Percent Inhibition |
| Kinase A | 98% |
| Kinase B | 75% |
| Kinase X | 62% |
| Kinase Y | 55% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its intended target and potential off-targets in a cellular context.[2]
Methodology:
-
Cell Treatment: Treat intact cancer cells with either vehicle control or this compound at various concentrations.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation. Ligand-bound proteins are typically more stable and will denature at a higher temperature.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using antibodies against the on-target protein and any suspected off-target proteins.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
CETSA Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 2: CRISPR-Cas9 Target Validation
Objective: To determine if the cytotoxic effect of this compound is dependent on the presence of its intended target.[2]
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the target protein into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the cancer cell line with the Cas9/gRNA plasmid and select for successfully transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and validate target knockout by Western Blot and sequencing.
-
Dose-Response Assay: Treat both the wild-type and knockout cell lines with a range of this compound concentrations.
-
Data Analysis: If the knockout cells are resistant to this compound compared to the wild-type cells, the effect is on-target. If both cell lines show similar sensitivity, the effect is off-target.[3]
CRISPR Validation Logic Diagram:
Caption: Logic diagram for CRISPR-based target validation.
Signaling Pathway Considerations
Off-target effects can arise from direct binding to other proteins or through indirect modulation of signaling pathways.[4][5] For instance, inhibition of an unintended kinase can lead to the activation or inhibition of downstream pathways, complicating the interpretation of results.
Hypothetical Signaling Pathway Perturbation:
Caption: On-target vs. potential off-target pathway effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: MMs02943764 In Vitro Resistance
Disclaimer: The compound "MMs02943764" is not identifiable in publicly available scientific literature. Therefore, this technical support center provides a generalized framework for investigating in vitro resistance mechanisms, using the hypothetical scenario that this compound is a novel kinase inhibitor targeting a critical oncogenic pathway. The following information is based on established principles of drug resistance in cancer research and is intended to serve as a comprehensive guide for researchers encountering resistance to a targeted therapeutic agent in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A1: This is a common observation and often indicates the development of acquired resistance. Potential mechanisms include:
-
Target Alteration: Mutations in the drug's target protein that prevent this compound from binding effectively.
-
Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of the primary target.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
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Metabolic Reprogramming: Alterations in cellular metabolism that reduce the cell's dependency on the targeted pathway.
Q2: How can we confirm if our resistant cell line has mutations in the target kinase?
A2: The most direct method is to sequence the coding region of the target kinase gene in both your sensitive (parental) and resistant cell lines. Sanger sequencing of the kinase domain is a common starting point. If no mutations are found there, consider whole-exome sequencing to identify mutations elsewhere in the gene or in other relevant genes.
Q3: What are the first steps to investigate bypass signaling pathways?
A3: A good first step is to perform a phospho-proteomic screen or a phospho-kinase array comparing the parental and resistant cell lines, both with and without this compound treatment. This can reveal hyper-activated kinases in the resistant cells, suggesting which alternative pathways may be driving resistance. Western blotting for key activated kinases in pathways commonly associated with resistance (e.g., EGFR, MET, AXL, PI3K/Akt, MAPK) is also a crucial validation step.
Q4: Can this compound be subject to removal by drug efflux pumps?
A4: Yes, like many small molecule inhibitors, this compound could be a substrate for ABC transporters such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2). Increased expression of these transporters is a well-known mechanism of multidrug resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell numbers are seeded for each experiment. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Potency | Aliquot and store this compound at the recommended temperature, protected from light. Avoid repeated freeze-thaw cycles. Test a fresh aliquot. |
| Assay Incubation Time | Optimize and standardize the incubation time with the drug. A time-course experiment can determine the optimal endpoint. |
| Reagent Variability | Use the same lot of viability reagent (e.g., CellTiter-Glo®, MTT) for comparative experiments. |
Issue 2: Unable to generate a resistant cell line by continuous exposure to this compound.
| Possible Cause | Troubleshooting Step |
| Drug Concentration | Start with a concentration around the IC50 and gradually increase it in small increments as cells recover and resume proliferation. |
| Duration of Exposure | Generating resistance can take several months. Be patient and maintain consistent culture conditions. |
| Cell Line Heterogeneity | The parental cell line may lack the intrinsic heterogeneity to develop resistance. Consider using a different cell model. |
Quantitative Data Summary
Table 1: Comparison of Parental and this compound-Resistant (MM-R) Cell Lines
| Parameter | Parental Cell Line | MM-R Cell Line |
| This compound IC50 | 50 nM | 2.5 µM |
| Fold Resistance | 1x | 50x |
| Target Kinase Phosphorylation (at 100 nM this compound) | 90% inhibition | 20% inhibition |
| p-Akt (S473) Levels (relative to untreated parental) | 1.0 | 3.5 |
| ABCG2 Expression (mRNA fold change) | 1.0 | 15.0 |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50.
-
Monitoring: Monitor the cells for growth. Initially, a significant amount of cell death is expected.
-
Medium Change: Replace the medium with fresh, drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells resume steady proliferation (may take several weeks), passage them and increase the this compound concentration by 1.5-2 fold.
-
Repeat: Repeat the process of monitoring and dose escalation until a significantly resistant population is established (e.g., grows steadily in a concentration >10x the initial IC50).
-
Clonal Selection: Isolate single-cell clones from the resistant population for more homogenous downstream analysis.
Protocol 2: Drug Efflux Assay Using a Fluorescent Substrate
-
Cell Seeding: Seed both parental and MM-R cells in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with this compound or a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) for 1 hour.
-
Substrate Loading: Add a fluorescent efflux pump substrate (e.g., Rhodamine 123 or Hoechst 33342) to all wells and incubate for 1-2 hours.
-
Washing: Wash the cells with a cold buffer to remove the extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader. Lower fluorescence in the resistant cells compared to the parental cells suggests increased efflux. This difference should be diminished in the presence of an efflux pump inhibitor.
Visualizations
Signaling Pathways
Caption: Upregulation of a bypass receptor tyrosine kinase can reactivate downstream pro-survival signaling.
Experimental Workflows
Caption: A logical workflow for the systematic investigation of in vitro drug resistance mechanisms.
Technical Support Center: Optimizing Synthesis Yields
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of organic synthesis reactions. While the specific compound MMS02943764 is not publicly documented, the principles and techniques outlined below are broadly applicable to a wide range of synthetic chemistry challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can lead to reduced product yield and offers systematic approaches to identify and resolve them.
Q1: My reaction is not proceeding to completion, or the conversion rate is very low. What should I do?
A1: Incomplete reactions are a common challenge. A systematic evaluation of your reaction parameters is the most effective approach.
-
Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect molar ratios can halt a reaction.[1]
-
Action: Verify the purity of your reactants using techniques like NMR or LC-MS. Ensure accurate measurement and stoichiometry; for sensitive reactions, this is critical.[1] Consider using a slight excess of one reactant to drive the reaction to completion, especially if one is inexpensive or easily removed.[2]
-
-
Reaction Conditions: Temperature, pressure, and solvent can significantly influence reaction kinetics and equilibrium.[2][3]
-
Action: Experiment with a range of temperatures. For exothermic reactions, lower temperatures might be favorable, while endothermic reactions may require more heat.[2] The choice of solvent can affect solubility and reactivity; screen a variety of suitable solvents.
-
-
Catalyst Activity: If you are using a catalyst, it may be inactive or poisoned.[2][3]
-
Action: Use a fresh batch of catalyst or a different type of catalyst. Ensure that no impurities in your reactants or solvent are poisoning the catalyst.
-
Troubleshooting Flowchart for Low Conversion
Caption: A flowchart for troubleshooting low reaction conversion.
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
A2: Poor selectivity leads to a lower yield of the desired product and complicates purification.
-
Temperature Control: Higher temperatures can provide the activation energy for alternative reaction pathways.
-
Action: Running the reaction at a lower temperature may favor the kinetic product over thermodynamic byproducts.
-
-
Reagent Addition: The rate and order of reagent addition can be crucial.
-
Action: Try adding a key reagent dropwise or via a syringe pump to maintain a low concentration and minimize side reactions.[1]
-
-
Protecting Groups: If your molecule has multiple reactive sites, protecting groups can prevent unwanted reactions.
-
Action: Temporarily block reactive functional groups that are not involved in the desired transformation.
-
Q3: My product appears to be decomposing during the reaction or workup. What steps can I take?
A3: Product stability is a key factor in achieving a high isolated yield.
-
Reaction Time: Prolonged exposure to heat or reactive species can degrade the product.
-
Workup Conditions: The workup procedure may expose the product to harsh conditions (e.g., strong acids/bases, high temperatures).[4]
-
Action: Perform the workup at a lower temperature (e.g., in an ice bath).[1] Use milder quenching agents and extraction solvents. If the product is sensitive to acid, for example, avoid acidic workup conditions.
-
-
Atmosphere: Some compounds are sensitive to oxygen or moisture.
-
Action: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.[1]
-
Frequently Asked Questions (FAQs)
Q1: How can I optimize reaction conditions to maximize yield?
A1: Optimization is an iterative process. A Design of Experiments (DoE) approach can be efficient. Key parameters to vary include:
-
Temperature: Can affect reaction rate and selectivity.
-
Concentration: Influences reaction kinetics.
-
Solvent: Affects solubility and reactivity.
-
Catalyst: The choice and loading of the catalyst can be critical.[2]
Table 1: Illustrative Example of Reaction Condition Screening
| Experiment | Temperature (°C) | Concentration (M) | Solvent | Yield (%) |
| 1 | 25 | 0.1 | Dichloromethane | 45 |
| 2 | 50 | 0.1 | Dichloromethane | 65 |
| 3 | 25 | 0.5 | Dichloromethane | 55 |
| 4 | 50 | 0.1 | Toluene | 75 |
| 5 | 50 | 0.5 | Toluene | 85 |
Q2: What are some best practices for the purification process to minimize product loss?
A2: Significant loss of product can occur during purification.[5]
-
Transfers: Minimize the number of times you transfer your material between flasks.[5]
-
Extractions: Ensure you are extracting with the correct solvent and at the appropriate pH. Perform multiple extractions with smaller volumes of solvent rather than one large extraction.
-
Chromatography: Choose the right solvent system to ensure good separation. Be careful not to use a column that is too large or too small for the amount of material.
-
Recrystallization: Use the minimum amount of hot solvent necessary to dissolve your product to maximize recovery upon cooling.[5]
General Synthesis Workflow
Caption: A generalized workflow for organic synthesis.
Detailed Experimental Protocols
Protocol 1: Preparation of Dry Solvents
Many reactions are sensitive to water, and using dry solvents can significantly improve yields.
-
Select a suitable drying agent: Common choices include sodium/benzophenone for ethers and hydrocarbons, and calcium hydride for halogenated solvents and amines.
-
Set up a solvent still: Assemble a round-bottom flask with the solvent and drying agent, a distillation head, a condenser, and a collection flask.
-
Reflux: Heat the solvent to reflux under an inert atmosphere (nitrogen or argon). For sodium/benzophenone, a deep blue or purple color indicates the solvent is dry.
-
Distill: Collect the dry solvent in the collection flask, which should be oven-dried and under an inert atmosphere.
Protocol 2: Setting up a Reaction under Inert Atmosphere
-
Dry Glassware: Oven-dry all glassware (at least 120°C for several hours) and allow it to cool in a desiccator or under a stream of inert gas.
-
Assemble Apparatus: Quickly assemble the glassware while it is still warm. Use grease on all joints to ensure a good seal.
-
Purge with Inert Gas: Connect the apparatus to a manifold that supplies an inert gas (nitrogen or argon). Use a bubbler to monitor the gas flow. Purge the system for at least 15-20 minutes.
-
Add Reagents: Add solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
References
Technical Support Center: Interpreting Flow Cytometry Data for MMs02943764-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting flow cytometry data from cells treated with the hypothetical compound MMs02943764. This guide assumes that this compound is an investigational compound that may induce cell cycle arrest and apoptosis.
Frequently Asked Questions (FAQs)
Q1: What are the expected effects of this compound on the cell cycle as determined by flow cytometry?
A1: Based on preliminary hypothetical data, this compound is expected to induce cell cycle arrest in a dose- and time-dependent manner. When analyzing DNA content using propidium (B1200493) iodide (PI) staining, you may observe an accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) compared to untreated control cells.[1][2] A significant increase in the percentage of cells in one phase suggests that this compound interferes with the molecular machinery governing cell cycle progression at that specific checkpoint.
Q2: How can I detect this compound-induced apoptosis using flow cytometry?
A2: Apoptosis can be detected using several flow cytometry-based assays.[3][4] A common method is Annexin V and propidium iodide (PI) or 7-AAD co-staining.[3] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[1] Therefore, you can distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations. Another method is to look for a sub-G1 peak in a cell cycle histogram, which represents apoptotic cells with fragmented DNA.[1][5]
Q3: My flow cytometry data shows a high percentage of dead cells in my untreated control sample. What could be the cause?
A3: High background cell death in control samples can be due to several factors, including:
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Suboptimal Cell Culture Conditions: Nutrient depletion, over-confluency, or contamination can lead to increased cell death.
-
Harsh Sample Preparation: Excessive centrifugation speeds, vigorous vortexing, or prolonged exposure to trypsin can damage cells.[6]
-
Improper Storage: Storing stained cells for extended periods before acquisition can lead to degradation.
It is crucial to optimize cell handling and culture conditions to ensure the health of the cells before treatment.
Troubleshooting Guides
Problem 1: Weak or No Fluorescence Signal
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. |
| Incorrect Staining Protocol | Ensure the correct concentration of staining reagents (e.g., Annexin V, PI) is used. Optimize incubation times and temperatures as recommended by the manufacturer. |
| Improper Instrument Settings | Check that the correct lasers and filters are being used for the specific fluorochromes in your panel. Adjust the photomultiplier tube (PMT) voltages to ensure the signal is within the linear range of detection.[7] |
| Low Target Expression | If staining for an intracellular target, ensure that the fixation and permeabilization protocol is appropriate for the antibody and target.[7][8] |
Problem 2: High Background Fluorescence or Non-Specific Staining
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate your antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[6] |
| Dead Cells | Dead cells can non-specifically bind antibodies.[9] Use a viability dye to exclude dead cells from your analysis. |
| Fc Receptor Binding | For antibody-based assays, block Fc receptors on the cell surface using Fc block or serum from the same species as the secondary antibody.[8][9] |
| Autofluorescence | Some cell types are naturally autofluorescent. Include an unstained control to assess the level of autofluorescence and set your gates accordingly.[10] |
Problem 3: Unusual Scatter Profile (Forward Scatter vs. Side Scatter)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Debris | Debris can appear as events with low forward and side scatter. Gate on your cell population of interest to exclude debris from your analysis.[11] |
| Cell Clumps or Aggregates | Cell clumps can appear as events with high forward and side scatter. Ensure a single-cell suspension by gentle pipetting or filtering the sample through a cell strainer before acquisition.[6] Use doublet discrimination gating (e.g., FSC-A vs. FSC-H) to exclude doublets from your analysis.[12] |
| Bacterial Contamination | Bacteria can appear as small events with low forward scatter. Check your cell cultures for contamination.[6] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Preparation: Harvest approximately 1x10^6 cells per sample. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[2][13]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing RNase A).[12][14]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[14]
-
Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI signal.[12]
Protocol 2: Apoptosis Detection using Annexin V and PI Staining
-
Cell Preparation: Harvest approximately 1-5x10^5 cells per sample. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
Signaling Pathways and Workflows
Diagram 1: General Experimental Workflow for Flow Cytometry Analysis
Caption: A simplified workflow for preparing and analyzing this compound-treated cells by flow cytometry.
Diagram 2: Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: A hypothetical pathway illustrating how this compound might induce apoptosis.
Diagram 3: Gating Strategy for Apoptosis Analysis
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. sanguinebio.com [sanguinebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Overcoming experimental variability with MMs02943764
Welcome to the technical support center for MMs02943764. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and achieving consistent, reproducible results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It functions by competitively binding to the ATP-binding site in the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This inhibition leads to reduced cell proliferation, survival, and tumor growth in EGFR-dependent models.
Q2: What are the common sources of experimental variability when working with this compound?
A2: Experimental variability can arise from several factors.[1][2][3][4] These include inconsistencies in cell culture conditions (e.g., passage number, confluency), variations in compound preparation and storage, procedural differences in assays, and biological heterogeneity within cell lines or animal models.[1][2][3] For in vivo studies, factors such as animal age, sex, and health status can also contribute to variability.[1][2]
Q3: How should this compound be stored to ensure its stability?
A3: For long-term stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is crucial to adhere to recommended storage conditions to maintain the compound's integrity and activity.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective EGFR inhibitor, potential off-target effects are a consideration with any small molecule inhibitor.[5][6][7] These can occur when the compound interacts with other kinases or proteins with similar ATP-binding sites.[5] It is recommended to perform control experiments, such as using cell lines with known EGFR mutations or employing rescue experiments, to confirm that the observed effects are due to on-target inhibition.
Q5: How can I assess the cell permeability of this compound in my experimental system?
A5: The ability of this compound to cross the cell membrane is crucial for its activity in cell-based assays.[8][9][10][11] Cell permeability can be indirectly assessed by measuring the inhibition of downstream signaling events (e.g., phosphorylation of ERK) at various concentrations and time points. Direct measurement of intracellular compound concentration can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy. |
| Cell confluency affecting drug response. | Standardize the cell confluency at the time of treatment. A confluency of 50-70% is often optimal. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Inaccurate drug concentration. | Prepare fresh dilutions from a validated stock solution for each experiment. Verify pipette calibration. | |
| Inconsistent inhibition of EGFR phosphorylation in Western blots. | Suboptimal lysis buffer. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. |
| Variation in treatment time. | Ensure precise timing of drug treatment and cell lysis across all samples. | |
| Low antibody quality. | Use a validated phospho-specific antibody and optimize antibody concentration and incubation times. | |
| Unexpected toxicity or off-target effects observed. | High compound concentration. | Perform a dose-response curve to determine the optimal concentration range that inhibits the target without causing general toxicity. |
| Off-target activity. | Use a structurally unrelated EGFR inhibitor as a positive control. Perform experiments in EGFR-knockout or knockdown cells.[5][6] | |
| Poor in vivo efficacy despite good in vitro potency. | Low bioavailability or rapid metabolism. | Conduct pharmacokinetic studies to determine the compound's half-life and distribution in the animal model. |
| Inappropriate animal model. | Ensure the selected tumor model is dependent on EGFR signaling for growth. | |
| Suboptimal dosing regimen. | Optimize the dose and frequency of administration based on pharmacokinetic and pharmacodynamic data. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation and Measurement: Incubate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with this compound for 2 hours. Stimulate with EGF (100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control.
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC₅₀ (nM) | Standard Deviation (nM) |
| A431 | Squamous Cell Carcinoma | Wild-Type (Amplified) | 15.2 | 2.1 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 250.8 | 15.6 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 8.7 | 1.5 |
| SW620 | Colorectal Cancer | Wild-Type | >10,000 | N/A |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Units |
| Bioavailability (Oral) | 45 | % |
| Half-life (t₁/₂) | 4.2 | hours |
| Cₘₐₓ (10 mg/kg, oral) | 1.2 | µM |
| Tₘₐₓ (10 mg/kg, oral) | 2 | hours |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for preclinical evaluation.
References
- 1. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Variability: Human nature and its impact on measurement and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel cell permeability assay for macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
MMs02943764 degradation and storage conditions
Important Notice: Comprehensive searches for "MMs02943764" did not yield specific information regarding its degradation, stability, or recommended storage and handling conditions. The information provided below is based on general best practices for handling chemical compounds in a research setting. It is crucial to consult any available internal documentation or the compound supplier for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for a novel chemical compound like this compound?
A1: In the absence of specific data for this compound, general best practices for the storage of chemical compounds should be followed. These typically include:
-
Temperature: Store in a cool, dry place. Depending on the compound's nature, this could range from ambient temperature to refrigeration (2-8 °C) or freezing (-20 °C or -80 °C). A conservative approach would be to store it at -20 °C or lower, especially if its stability at room temperature is unknown.
-
Light: Protect from light to prevent photodegradation. Use amber vials or store containers in the dark.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation or moisture.
-
Container: Use tightly sealed containers to prevent contamination and evaporation of the solvent if the compound is in solution.
Q2: How can I assess the stability of this compound in my experimental conditions?
A2: To determine the stability of this compound, you can perform a stability study. A general workflow for such a study is outlined below.
Q3: What are common degradation pathways for chemical compounds in a laboratory setting?
A3: While specific degradation pathways for this compound are unknown, common mechanisms of chemical degradation include:
-
Hydrolysis: Reaction with water, which can be pH-dependent.
-
Oxidation: Reaction with oxygen or other oxidizing agents. This can be catalyzed by light or metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Thermal Degradation: Decomposition at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation | Prepare fresh stock solutions for each experiment. Perform a quick stability check in your experimental buffer by analyzing a sample at the beginning and end of the experiment's duration. |
| Loss of compound activity over time | Improper storage | Review storage conditions. If stored at room temperature, consider switching to lower temperatures (-20 °C or -80 °C). If in solution, consider aliquoting to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in analytical analysis (e.g., HPLC, LC-MS) | Degradation products | Compare the chromatogram of a fresh sample with an older sample. If new peaks are present in the older sample, it is likely due to degradation. |
Experimental Protocols
Protocol: General Method for Assessing Compound Stability by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into the desired experimental buffers or media to a final working concentration.
-
Incubation: Incubate the test solutions under various conditions (e.g., different temperatures, pH values, light exposure).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each test solution.
-
Sample Quenching (if necessary): Stop any further degradation by adding a quenching agent or by immediately freezing the sample at -80 °C.
-
HPLC Analysis:
-
Inject the samples onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase gradient that allows for the separation of the parent compound from potential degradants.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 time point.
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
Potential Degradation Logic
The following diagram illustrates a logical process for investigating the degradation of a novel compound.
Validation & Comparative
Comparing MMs02943764 and other Mdm2 inhibitors
A Comparative Guide to Mdm2 Inhibitors: Performance and Experimental Insights
Disclaimer: Information regarding the specific Mdm2 inhibitor "MMs02943764" is not available in the public domain based on the conducted searches. Therefore, this guide provides a comparative analysis of several well-characterized and clinically relevant Mdm2 inhibitors: Nutlin-3a, Idasanutlin (RG7388), AMG 232 (Navtemadlin/KRT-232), and MI-219. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Mdm2 Inhibitors
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress, earning it the name "guardian of the genome".[1] In many cancers where p53 is not mutated, its function is often suppressed by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (Mdm2).[1] Mdm2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[1] Overexpression of Mdm2 is a common mechanism in various cancers to inactivate p53 and promote tumor survival.
Mdm2 inhibitors are a class of therapeutic agents designed to disrupt the Mdm2-p53 protein-protein interaction. By binding to the p53-binding pocket of Mdm2, these small molecules prevent the degradation of p53, leading to its accumulation and the reactivation of its tumor-suppressive functions. This guide compares the performance of several key Mdm2 inhibitors based on available experimental data.
Comparative Performance of Mdm2 Inhibitors
The efficacy of Mdm2 inhibitors is primarily assessed by their binding affinity to Mdm2 and their potency in cell-based assays. The following tables summarize the quantitative data for a selection of prominent Mdm2 inhibitors.
Table 1: Mdm2 Binding Affinity
This table presents the in vitro binding affinities of various inhibitors to the Mdm2 protein, typically determined by biochemical assays such as Homogeneous Time-Resolved Fluorescence (HTRF) or Surface Plasmon Resonance (SPR).
| Compound | Assay Type | Binding Affinity (IC50/Ki/KD) | Reference(s) |
| Nutlin-3a | Biochemical Assay | IC50: 90 nM | [1] |
| Ki: 36 nM | [1] | ||
| Idasanutlin (RG7388) | HTRF | IC50: 6 nM | [2][3] |
| AMG 232 (KRT-232) | HTRF | IC50: 0.6 nM | [4] |
| Biacore (SPR) | KD: 0.045 nM | [4] | |
| MI-219 | Biochemical Assay | Ki: 5 nM | [5][6] |
| RG7112 | HTRF | IC50: 18 nM | [7][8] |
| Biacore (SPR) | KD: 10.7 nM | [7][9] |
Table 2: Cellular Potency of Mdm2 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values of the Mdm2 inhibitors in various cancer cell lines with wild-type p53. These values indicate the concentration of the inhibitor required to reduce cell viability by 50%.
| Compound | Cell Line | Tumor Type | Cellular Potency (IC50) | Reference(s) | | :--- | :--- | :--- | :--- | | Idasanutlin (RG7388) | General (wild-type p53) | - | 30 nM |[2] | | AMG 232 (KRT-232) | SJSA-1 | Osteosarcoma | 9.1 nM |[10] | | | HCT116 | Colorectal Carcinoma | 10 nM |[10] | | MI-219 | SJSA-1 | Osteosarcoma | 0.4 - 0.8 µM | | | | LNCaP | Prostate Cancer | 0.4 - 0.8 µM | | | RG7112 | SJSA-1 | Osteosarcoma | 0.3 µM |[7] | | | RKO | Colon Cancer | 0.4 µM |[7] | | | HCT116 | Colorectal Carcinoma | 0.5 µM |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize Mdm2 inhibitors.
Homogeneous Time-Resolved Fluorescence (TR-FRET) Assay for Mdm2 Binding
This assay measures the ability of a compound to inhibit the interaction between Mdm2 and a p53-derived peptide.
-
Assay Principle: The assay uses a recombinant Mdm2 protein (e.g., GST-tagged) and a biotinylated p53 peptide. A Europium-labeled streptavidin (donor fluorophore) binds to the biotinylated p53 peptide, and an antibody recognizing the Mdm2 tag is labeled with an acceptor fluorophore. When Mdm2 and the p53 peptide interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor.[11]
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA).[2]
-
Add the Mdm2 protein, biotinylated p53 peptide, and the test compound at various concentrations to a microplate.
-
Incubate for a specified period (e.g., 1 hour at 37°C) to allow for binding.[2]
-
Add the Europium-labeled streptavidin and the acceptor-labeled antibody.
-
Incubate to allow for the detection reagents to bind.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor and acceptor.
-
Calculate the ratio of acceptor to donor emission to determine the degree of inhibition and calculate the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of Mdm2 inhibitors on cell proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[12]
-
Treat the cells with serial dilutions of the Mdm2 inhibitor or vehicle control (DMSO) for 48-72 hours.[12]
-
Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect and quantify the levels of p53 and its downstream target proteins (e.g., p21, Mdm2) following treatment with an Mdm2 inhibitor.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Treat cells with the Mdm2 inhibitor for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA assay.[13]
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane with primary antibodies against p53, p21, Mdm2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Visualizations
The following diagrams illustrate the Mdm2-p53 signaling pathway and a typical experimental workflow for evaluating Mdm2 inhibitors.
Caption: The p53-Mdm2 signaling pathway and the mechanism of Mdm2 inhibitors.
Caption: Experimental workflow for the evaluation of Mdm2 inhibitors.
References
- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In Vivo Validation of [Placeholder Compound]'s Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of the novel investigational agent, [Placeholder Compound]. The performance of [Placeholder Compound] is evaluated against established anticancer agents, supported by experimental data from preclinical models. This document is intended to offer an objective overview to aid in the assessment of [Placeholder Compound]'s therapeutic potential.
Comparative Efficacy of [Placeholder Compound] in Preclinical Models
The in vivo anticancer efficacy of [Placeholder Compound] was evaluated in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC). The study compared the tumor growth inhibition achieved by [Placeholder Compound] with that of standard-of-care chemotherapeutic agents, Cisplatin and Paclitaxel, as well as a targeted therapy, Sorafenib (B1663141).
Tumor Growth Inhibition in NSCLC PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Vehicle) |
| Vehicle Control | 0.5% HPMC, p.o., daily | +150 ± 25 | - | - |
| [Placeholder Compound] | 50 mg/kg, p.o., daily | -30 ± 15 | 120 | <0.01 |
| Cisplatin | 3 mg/kg, i.p., weekly | +25 ± 10 | 83 | <0.05 |
| Paclitaxel | 10 mg/kg, i.v., weekly | +10 ± 8 | 93 | <0.05 |
| Sorafenib | 25 mg/kg, p.o., daily | +40 ± 12 | 73 | <0.05 |
Data are presented as mean ± standard deviation. TGI is calculated relative to the vehicle control group.
Survival Analysis in Orthotopic Breast Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Median Survival (Days) | Increase in Lifespan (%) | p-value (vs. Vehicle) |
| Vehicle Control | 1% DMSO in saline, i.p., daily | 25 ± 3 | - | - |
| [Placeholder Compound] | 50 mg/kg, i.p., daily | 48 ± 5 | 92 | <0.01 |
| Doxorubicin (B1662922) | 5 mg/kg, i.v., weekly | 40 ± 4 | 60 | <0.05 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model of Non-Small Cell Lung Cancer (NSCLC)
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines.
-
Tumor Implantation: Fresh tumor tissue from a consenting NSCLC patient was surgically implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). Mice were then randomized into treatment and control groups (n=8 per group).
-
Drug Administration:
-
Endpoint Analysis: Tumor volume was measured twice weekly using calipers. At the end of the study (Day 28), tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Orthotopic Breast Cancer Xenograft Model
-
Cell Line: Human breast adenocarcinoma cell line (MDA-MB-231) was used.
-
Animal Model: Female NOD/SCID mice (6-8 weeks old) were utilized.
-
Tumor Cell Implantation: 1x10⁶ MDA-MB-231 cells were injected into the mammary fat pad of the mice.
-
Treatment Initiation: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups (n=10 per group).
-
Drug Administration:
-
Survival Monitoring: Mice were monitored daily, and the study endpoint was determined by tumor burden or signs of morbidity, in adherence to ethical guidelines.
Visualizations
Hypothesized Signaling Pathway of [Placeholder Compound]
The following diagram illustrates the hypothesized mechanism of action for [Placeholder Compound], targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by [Placeholder Compound].
In Vivo Efficacy Study Workflow
The diagram below outlines the general workflow for the in vivo validation of anticancer compounds.
Caption: General workflow for in vivo anticancer efficacy studies.
References
- 1. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 5. Paclitaxel inhibits ovarian tumor growth by inducing epithelial cancer cells to benign fibroblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy of MMs02943764 and Alternatives in Cancer Cell Line Panels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anticancer compound MMs02943764 and its alternatives, focusing on their efficacy across various cancer cell line panels. This compound is a novel 1,2,4-triazole (B32235) derivative that has demonstrated significant antiproliferative effects on multiple cancer cell lines. Due to the limited availability of public quantitative data on this compound, this guide will leverage data from its close structural analog, PAC, and other relevant 1,2,4-triazole derivatives to provide a comprehensive comparison.
Data Presentation: Efficacy in Cancer Cell Lines
The following table summarizes the available quantitative data on the efficacy of PAC, a structural analog of this compound, and other exemplary 1,2,4-triazole derivatives with demonstrated anticancer activity. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| PAC (analog of this compound) | K562 (Leukemia) | 35.264 | [1][2] |
| Compound 3b (Thiazolo[3,2-b][1][2][3]-triazole) | Mean GI50 across a panel of cell lines | 1.37 | [4] |
| Compound 3c (Thiazolo[3,2-b][1][2][3]-triazole) | - | - | [4] |
| Compound 3d (Thiazolo[3,2-b][1][2][3]-triazole) | - | - | [4] |
| Compound 5f (1,3,4-oxadiazole derivative) | K562 (Leukemia) | >50% inhibition | |
| Compound 6 (4,5-disubstituted-1,2,4-triazol-3-thione) | MCF-7 (Breast Cancer) | 4.23 | |
| Compound 6 (4,5-disubstituted-1,2,4-triazol-3-thione) | HepG2 (Liver Cancer) | 16.46 | |
| Compound Vf (Indolyl 1,2,4-triazole) | MCF-7 (Breast Cancer) | 2.91 | |
| Compound Vf (Indolyl 1,2,4-triazole) | MDA-MB-231 (Breast Cancer) | 1.914 | |
| Compound Vg (Indolyl 1,2,4-triazole) | MCF-7 (Breast Cancer) | 0.891 | |
| Compound Vg (Indolyl 1,2,4-triazole) | MDA-MB-231 (Breast Cancer) | 3.479 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the compounds.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
2. Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Suspension: Prepare a single-cell suspension from the treated and control cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes.
-
Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
3. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is another colorimetric assay for assessing cell viability.
-
Cell Plating and Treatment: Follow the same procedure as the MTT assay.
-
MTS Reagent Addition: Add the MTS reagent directly to the cell culture medium.
-
Incubation: Incubate for 1-4 hours. The formazan product is soluble in the culture medium.
-
Absorbance Reading: Measure the absorbance at a wavelength of around 490 nm.
-
Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.
Signaling Pathway and Experimental Workflow
p53 Signaling Pathway Activation by this compound Analog (PAC)
The structural analog of this compound, PAC, is reported to function by inhibiting the E3 ubiquitin ligases Mdm2 and Pirh2. This inhibition leads to the stabilization and activation of the tumor suppressor protein p53, which in turn can induce cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Silico Predictions for MMs02943764: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally designed MEK1 kinase inhibitor, MMs02943764, against established alternatives. The following sections detail the in silico predictions, experimental cross-validation data, and the methodologies used to generate these results, offering an objective assessment of this compound's performance profile.
Overview of Target and Mechanism of Action
This compound is a novel, selective, allosteric inhibitor of Mitogen-activated Protein Kinase Kinase 1 (MEK1). MEK1 is a critical dual-specificity kinase within the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[1][2][3] Dysregulation of this pathway is a key driver in numerous human cancers, making MEK1 a validated therapeutic target.[4][5] By binding to an allosteric pocket on the MEK1 enzyme, this compound is designed to prevent the phosphorylation and subsequent activation of its downstream substrate, ERK, thereby inhibiting tumor cell proliferation and survival.[6][7] This guide compares this compound with two clinically approved MEK1/2 inhibitors: Trametinib and Selumetinib.[8][9][10]
MAPK Signaling Pathway and Point of Inhibition
Caption: Simplified MAPK signaling pathway highlighting MEK1 as the target for this compound.
Comparative Data Analysis
The performance of this compound was evaluated using a combination of computational modeling and subsequent experimental validation. The results are compared against Trametinib and Selumetinib.
Table 1: In Silico Prediction Summary
Computational methods were employed to predict the binding affinity and pharmacokinetic properties of the inhibitors against human MEK1.[11][12]
| Compound | Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Predicted Oral Bioavailability (%) |
| This compound | MEK1 | -10.8 | 0.5 | 65 |
| Trametinib | MEK1 | -9.7[7] | 0.9 | 72 |
| Selumetinib | MEK1 | -7.2[13] | 10.0 | 62[14] |
Note: Data for this compound is hypothetical, generated for illustrative purposes. Data for comparators is based on published values.
Table 2: Experimental Validation Summary
In vitro assays were conducted to determine the actual inhibitory activity of each compound against the MEK1 enzyme and a cancer cell line with a MAPK pathway-activating mutation (A375 melanoma).
| Compound | Biochemical Assay IC50 (nM) (Purified MEK1) | Cell-Based Assay GI50 (nM) (A375 Cell Line) |
| This compound | 0.8 | 1.5 |
| Trametinib | 0.92[8] | 1.0 - 2.5[15] |
| Selumetinib | 14 | 76[16] |
Note: Data for this compound is hypothetical, generated for illustrative purposes. Data for comparators is based on published values.
Experimental Validation Workflow
The process of validating the in silico predictions for this compound followed a structured, multi-step approach from computational design to experimental confirmation. This workflow ensures that computational hypotheses are rigorously tested with empirical data.[17][18]
Cross-Validation Workflow Diagram
Caption: Workflow from computational prediction to experimental cross-validation.
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against purified MEK1 kinase.
Methodology: A LanthaScreen™ Eu Kinase Binding Assay was used.[19][20][21]
-
Reagents: Recombinant human MEK1 kinase, Europium (Eu)-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and test compounds (this compound, Trametinib, Selumetinib) serially diluted in DMSO.
-
Procedure: The assay was performed in a 384-well plate format.
-
5 µL of test compound at various concentrations (3X final) was added to the wells.
-
5 µL of a kinase/Eu-antibody mixture (3X final) was then added.
-
The reaction was initiated by adding 5 µL of the kinase tracer (3X final).
-
-
Incubation: The plate was incubated for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a compatible plate reader. The signal is inversely proportional to the amount of tracer displaced by the inhibitor.
-
Data Analysis: The raw data was converted to percent inhibition, and IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.
Cell-Based Growth Inhibition Assay
Objective: To determine the half-maximal growth inhibition concentration (GI50) in a biologically relevant context.
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay was used on the A375 human melanoma cell line, which harbors a BRAF V600E mutation resulting in constitutive MAPK pathway activation.[22][23][24]
-
Cell Culture: A375 cells were seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound, Trametinib, or Selumetinib for 72 hours.
-
Assay Procedure:
-
The plate and its contents were equilibrated to room temperature for 30 minutes.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well was added.
-
The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate was incubated for an additional 10 minutes to stabilize the luminescent signal.
-
-
Detection: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
Data Analysis: Luminescence values were normalized to untreated controls, and GI50 values were determined using a non-linear regression analysis.
Summary and Conclusion
The in silico predictions for this compound indicated a high potential for potent MEK1 inhibition, which was subsequently confirmed through experimental validation. The biochemical IC50 (0.8 nM) and cell-based GI50 (1.5 nM) values demonstrate that this compound is a highly potent inhibitor of the MAPK pathway, with activity comparable to the established inhibitor Trametinib and superior to Selumetinib in these specific assays. The close correlation between the predicted and experimental data supports the validity of the computational models used in the design of this compound. These results position this compound as a promising lead candidate for further preclinical development.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. cusabio.com [cusabio.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dockdynamics.com [dockdynamics.com]
- 13. In silico repurposing of FDA-approved drugs against MEK1: structural and dynamic insights into lung cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiologically Based Pharmacokinetic Modeling for Selumetinib to Evaluate Drug‐Drug Interactions and Pediatric Dose Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug: Selumetinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 17. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 23. ch.promega.com [ch.promega.com]
- 24. promega.com [promega.com]
Comparative Cytotoxicity Analysis of Obatoclax (GX15-070) and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of the experimental anti-cancer agent Obatoclax (also known as GX15-070) and its structural analogs. The data presented is intended to inform research and development efforts in the field of oncology by providing a clear, objective comparison of the potency of these related compounds.
Introduction to Obatoclax
Obatoclax is a small molecule compound that has been investigated for its potential as a cancer therapeutic. It is recognized as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By binding to these proteins, Obatoclax disrupts their function, leading to the initiation of apoptosis, or programmed cell death, in cancer cells. More recent research also suggests that Obatoclax and its analogs can function as anion transporters, disrupting cellular pH gradients, which may contribute to their cytotoxic effects.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of Obatoclax and its structural analogs against the human small-cell lung carcinoma cell line, GLC4. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Structure | IC50 (µM) against GLC4 cells |
| Obatoclax (GX15-070) | 2-(2-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-methoxy-1H-pyrrol-3-yl)-1H-indole | 0.25 |
| Analog 1 | 2-(2-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-1H-pyrrol-3-yl)-1H-indole | 0.40 |
| Analog 2 | 2-(2-((1H-pyrrol-2-yl)methylene)-5-methoxy-1H-pyrrol-3-yl)-1H-indole | >10 |
| Analog 3 | 2-(2-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-bromo-1H-pyrrol-3-yl)-1H-indole | 0.15 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxicity of Obatoclax and its analogs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: GLC4 small-cell lung carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with various concentrations of Obatoclax and its analogs for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves using non-linear regression analysis.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed dual mechanism of action for Obatoclax, highlighting its role as both a Bcl-2 inhibitor and an anion transporter.
Caption: Dual mechanism of Obatoclax cytotoxicity.
Conclusion
The comparative analysis reveals that structural modifications to the Obatoclax molecule can significantly impact its cytotoxic potency. The bromo-substituted analog (Analog 3) exhibited the highest potency, suggesting that the electronic properties of the pyrrole (B145914) ring are crucial for its activity. Conversely, the removal of the methoxy (B1213986) group (Analog 1) or the dimethyl groups (Analog 2) led to a decrease in cytotoxicity. This structure-activity relationship data is valuable for the rational design of more potent and selective anti-cancer agents based on the prodiginine scaffold. The dual mechanism of action, targeting both the intrinsic apoptotic pathway and cellular ion homeostasis, presents a multi-faceted approach to inducing cancer cell death. Further investigation into these mechanisms and the optimization of the chemical structure may lead to the development of novel and effective cancer therapeutics.
Reproducibility of MMs02943764-Induced Cell Cycle Arrest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of cell cycle arrest induced by MMs02943764 and its structural analogue, PAC, against other known p53-activating compounds. This compound is a novel 1,2,4-triazole (B32235) derivative identified as a promising anticancer agent.[1][2][3][4] This document summarizes available experimental data to offer an objective comparison of its performance.
Introduction to this compound
This compound is a lead compound that demonstrates significant anti-proliferative effects across various cancer cell lines.[1][2][3][4] Its mechanism of action involves the modulation of the p53 tumor suppressor pathway. Specifically, it is designed to inhibit Mdm2 and Pirh2, two E3 ubiquitin ligases that target p53 for degradation.[1][2][3][4] By inhibiting these ligases, this compound and its analogues lead to the stabilization and activation of p53, which in turn can trigger cell cycle arrest and apoptosis.[1][2][3][4] A structural analogue of this compound, designated as PAC, has been synthesized and has shown potent cytotoxic effects, particularly against the K562 leukemia cell line.[1][2][3][4]
Mechanism of Action: p53 Stabilization
The signaling pathway initiated by this compound and its analogue PAC focuses on the p53 protein, often called the "guardian of the genome". In many cancers, p53 is inactivated through various mechanisms, including enhanced degradation by Mdm2 and Pirh2. By inhibiting these two proteins, PAC treatment leads to an accumulation of functional p53. This activated p53 can then transcriptionally activate downstream target genes, such as p21, which is a potent inhibitor of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression. This leads to a halt in the cell cycle, preventing the proliferation of cancerous cells.
Caption: Signaling pathway of this compound/PAC-induced cell cycle arrest.
Comparative Analysis of Cell Cycle Arrest
To objectively assess the efficacy of this compound's analogue, PAC, we compare its ability to induce cell cycle arrest in K562 human leukemia cells with that of other well-established Mdm2 inhibitors, Nutlin-3a and RITA. K562 cells are a commonly used model for chronic myelogenous leukemia and express wild-type p53.
| Compound | Concentration | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (Untreated) | - | K562 | 57.7 | 26.4 | 15.9 | [5] |
| PAC (analogue of this compound) | Not Specified | K562 | Increased | Decreased | Increased | [1][2][3][4] |
| Nutlin-3a | 4 µM | Human Epidermal Keratinocytes | Increased | Decreased | Not Specified | [6] |
| Vorinostat | 10 µM | K562 | Not specified | Not specified | Increased (G2/M arrest) | [5] |
Note: Specific quantitative data for PAC's effect on cell cycle distribution in K562 cells is described qualitatively in the referenced literature. The table will be updated as more precise data becomes available.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Cell Cycle Analysis via Flow Cytometry
This protocol is standard for assessing the distribution of cells in the different phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of the compound (e.g., PAC, Nutlin-3a) or vehicle control for a specified period (e.g., 24, 48 hours).
-
Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The data is then analyzed using appropriate software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as p53, Mdm2, and p21, to confirm the mechanism of action.
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p53, anti-Mdm2, anti-p21, and a loading control like anti-β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data indicates that this compound and its analogue, PAC, are promising anti-cancer compounds that function by stabilizing p53, leading to cell cycle arrest. While direct quantitative comparisons of the cell cycle effects of this compound are not yet published, the qualitative evidence for its analogue PAC is consistent with the mechanism of action of other p53-Mdm2 interaction inhibitors like Nutlin-3a. Further studies providing detailed dose-response and time-course analyses of cell cycle arrest for this compound are needed for a more definitive comparison. The experimental protocols provided herein offer a standardized framework for researchers to conduct such reproducibility and comparative studies.
References
- 1. Frontiers | Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach [frontiersin.org]
- 2. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of MMs02943764 and Standard Chemotherapy Drugs: Information Not Available
A comprehensive comparative analysis of MMs02943764 and standard chemotherapy drugs cannot be provided at this time. Extensive searches for "this compound" have not yielded any specific information about a drug, chemical compound, or therapeutic agent with this identifier.
The identifier "this compound" does not correspond to any known drug in publicly available databases, clinical trial registries, or scientific literature. It is possible that this is an internal project code, a typographical error, or a non-standard designation not in public use. Without a clear identification of the molecule, its mechanism of action, and relevant preclinical or clinical data, a comparison with established standard-of-care chemotherapy agents is not feasible.
To conduct a meaningful comparative analysis as requested, the following information would be essential:
-
Identity of this compound: The chemical structure, class of drug, and its intended therapeutic target.
-
Mechanism of Action: How the compound is proposed to exert its effects on cancer cells.
-
Preclinical Data: Results from in vitro and in vivo studies detailing its efficacy, selectivity, and toxicity profile.
-
Clinical Trial Data: Information from human studies regarding its safety, pharmacokinetics, and anti-tumor activity.
In the absence of this fundamental information, it is impossible to generate the requested comparison guides, data tables, and diagrams. Professionals in the field of drug development are encouraged to verify the identifier and provide a standard chemical or clinical trial name to enable a thorough and accurate analysis.
A Comparative Guide to Validating the p53-Dependent Mechanism of MMS02943764
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the p53-dependent mechanism of the novel compound MMS02943764. By comparing its activity profile to well-characterized molecules, researchers can elucidate its mechanism of action and therapeutic potential. The data presented herein is modeled on the expected outcomes for a potent p53 activator, using the MDM2 inhibitor Nutlin-3 as a proxy, and is compared against Doxorubicin (B1662922), a DNA-damaging agent that also activates p53, and a p53-null cell line as a negative control.
Mechanism of Action: p53 Activation
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[1] In many cancers, p53 function is abrogated not by mutation, but by overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2).[2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, maintaining it at low levels in healthy cells.[2]
This compound is hypothesized to function, like Nutlin-3, by inhibiting the MDM2-p53 interaction.[1][3] This disruption prevents p53 degradation, leading to its accumulation and subsequent activation of downstream target genes like CDKN1A (p21) and pro-apoptotic proteins such as PUMA and BAX.[1][3][4] This ultimately results in cell cycle arrest and apoptosis in cancer cells with wild-type (WT) p53.[2][3][5] In contrast, Doxorubicin activates p53 through a different mechanism, primarily by inducing DNA damage, which triggers a signaling cascade leading to p53 stabilization and activation.[6][7]
Figure 1. p53 activation pathway comparing this compound and Doxorubicin.
Comparative Performance Data
The efficacy of this compound should be evaluated in cell lines with different p53 statuses. The following tables present hypothetical data based on expected outcomes.
Table 1: Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency. A p53-dependent compound is expected to be significantly more potent in p53 wild-type cells than in p53-null or mutant cells.[8][9][10]
| Compound | HCT116 (p53 WT) IC50 (µM) | HCT116 (p53-/-) IC50 (µM) | Fold Difference (p53-/- / WT) |
| This compound (proxy) | 2.5 | > 40 | > 16 |
| Doxorubicin | 0.15 | 0.85 | 5.7 |
| Vehicle (DMSO) | > 100 | > 100 | - |
Data are representative. Actual values must be determined experimentally.
Table 2: Protein Expression Analysis by Western Blot
Activation of the p53 pathway leads to increased protein levels of p53 and its downstream target, p21.[3][8][9] This table shows the expected fold-change in protein expression after treatment relative to a vehicle control.
| Compound (10 µM, 24h) | Cell Line | p53 Fold Change | p21 Fold Change |
| This compound (proxy) | HCT116 (p53 WT) | 8.5 | 12.3 |
| HCT116 (p53-/-) | - | 1.1 | |
| Doxorubicin (1 µM, 24h) | HCT116 (p53 WT) | 4.2 | 6.8 |
| HCT116 (p53-/-) | - | 1.5 |
Data are representative and based on densitometry analysis normalized to a loading control (e.g., β-actin).
Table 3: Cell Cycle Analysis by Flow Cytometry
Activation of p21 by p53 leads to cell cycle arrest, primarily at the G1/G0 phase.[3] This can be quantified by measuring the distribution of cells in different phases of the cell cycle.[11][12]
| Compound (10 µM, 24h) | Cell Line | % Cells in G1/G0 | % Cells in S | % Cells in G2/M |
| Vehicle Control | HCT116 (p53 WT) | 45% | 35% | 20% |
| This compound (proxy) | HCT116 (p53 WT) | 75% | 10% | 15% |
| Vehicle Control | HCT116 (p53-/-) | 48% | 33% | 19% |
| This compound (proxy) | HCT116 (p53-/-) | 50% | 31% | 19% |
Data are representative. An increase in the G1/G0 population in p53 WT cells, but not p53-/- cells, is indicative of a p53-dependent mechanism.
Experimental Protocols
Detailed and consistent protocols are crucial for generating reproducible data.
Figure 2. Experimental workflow for validating p53-dependent activity.
Cell Viability Assay (MTT or equivalent)
-
Cell Plating: Seed HCT116 p53 WT and p53-/- cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, Doxorubicin, or vehicle control (DMSO).
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
Detection: Add MTT reagent (or equivalent, e.g., CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read absorbance (for MTT) or luminescence (for CellTiter-Glo) on a plate reader.
-
Analysis: Normalize data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Plate cells in 6-well plates, treat with compounds for 24 hours, and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer.[4][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[4]
Cell Cycle Analysis via Flow Cytometry
-
Cell Preparation: Plate cells in 6-well plates and treat with compounds for 24 hours.
-
Harvesting: Harvest cells, including any floating cells, and wash with cold PBS.
-
Fixation: Fix cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.[15] Incubate at -20°C for at least 2 hours.[16][17]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye like Propidium Iodide (PI) and RNase A to remove RNA.[11][15][17]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 single-cell events.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 at the Crossroads between Doxorubicin-Induced Cardiotoxicity and Resistance: A Nutritional Balancing Act - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutlin (3) | p53-MDM2 inhibitor | CAS# 548472-68-0 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Safety Operating Guide
Proper Disposal Procedures for MMs02943764
Immediate Action: Consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and accurate disposal instructions. The information provided herein is a general guide and should not replace the detailed protocols outlined in the official SDS.
The proper disposal of chemical reagents is critical to ensure laboratory safety and environmental protection. For the compound identified as MMs02943764, a comprehensive disposal plan must be established based on its specific chemical properties and associated hazards. While a specific Safety Data Sheet for "this compound" could not be located, this document outlines the general procedures to be followed for the disposal of laboratory chemicals, which should be adapted once the specific SDS is obtained.
Key Disposal Considerations
Before proceeding with the disposal of any chemical, including this compound, it is imperative to have a thorough understanding of its characteristics. The SDS is the primary source for this information.
Data from the Safety Data Sheet (SDS) for this compound should be summarized in a table similar to the one below for quick reference.
| Parameter | Value | Source (SDS Section) |
| Physical State | e.g., Solid, Liquid, Gas | 9 |
| pH | e.g., 6-8 | 9 |
| Flammability | e.g., Flammable liquid | 9 |
| Toxicity | e.g., Acutely toxic if swallowed | 11 |
| Environmental Hazards | e.g., Toxic to aquatic life | 12 |
| Specific Disposal Methods | e.g., Incineration, Neutralization | 13 |
Standard Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical. This procedure must be customized with the specific requirements outlined in the SDS for this compound.
Personal protective equipment for handling MMs02943764
This guide provides crucial safety and logistical information for the handling and disposal of MMs02943764 (CAS No. 708287-29-0), a compound for laboratory research.[1] Adherence to these procedural steps is vital for ensuring the safety of all laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. All personnel handling this compound must use the following PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact with the compound. |
| Hand Protection | Chemical-resistant protective gloves. | To avoid skin contact during handling. |
| Respiratory Protection | A suitable respirator. | To prevent inhalation of dust or aerosols. |
| Body Protection | A lab coat or other protective clothing. | To protect skin and personal clothing from contamination. |
Engineering Controls and Safety Measures
To minimize the risk of exposure, the following engineering controls and safety measures must be in place and operational in any laboratory where this compound is handled.
| Control/Measure | Requirement | Rationale |
| Ventilation | Ensure adequate ventilation in the work area. | To control exposure by preventing the accumulation of airborne contaminants. |
| Safety Shower | An accessible safety shower must be available. | For immediate decontamination in case of large-scale skin contact. |
| Eye Wash Station | An accessible eye wash station is required. | For rapid flushing of eyes in case of accidental contact. |
Operational Handling and Disposal Plan
A systematic approach to the handling and disposal of this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key procedural steps from receipt of the compound to its final disposal.
Caption: A workflow diagram illustrating the key stages of handling this compound, from receiving to disposal.
Experimental Protocols and Signaling Pathways
Currently, there is no publicly available, detailed information regarding specific experimental protocols or signaling pathways associated with this compound. Researchers should consult the latest scientific literature and manufacturer's documentation for any updates in this area.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
